The Architectural and Synthetic Profiling of 1-[3-(3-Methylphenoxy)propyl]hydrazine: A Technical Guide for Advanced Heterocyclic Synthesis
Executive Summary In the landscape of modern medicinal chemistry and organic synthesis, bifunctional building blocks are the cornerstone of library design. 1-[3-(3-Methylphenoxy)propyl]hydrazine (CAS: 1016700-39-2) is a...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of modern medicinal chemistry and organic synthesis, bifunctional building blocks are the cornerstone of library design. 1-[3-(3-Methylphenoxy)propyl]hydrazine (CAS: 1016700-39-2) is a highly versatile synthon characterized by a reactive nucleophilic hydrazine "warhead" tethered to a lipophilic m-tolyl ether moiety via a flexible propyl linker [1].
This technical whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic reactivity, and standardized handling protocols. By understanding the causality behind its structural design, researchers can effectively leverage this compound for the targeted synthesis of pharmacologically active nitrogen-rich heterocycles, such as pyrazoles and pyridazines.
The utility of 1-[3-(3-Methylphenoxy)propyl]hydrazine stems directly from its bipartite molecular architecture.
The Hydrazine Core: Acts as a potent binucleophile. The terminal primary amine (
−NH2
) is sterically unhindered and highly nucleophilic, making it the primary site of attack during condensation reactions.
The Propyl Linker: A 3-carbon aliphatic chain provides optimal conformational flexibility. It ensures that the bulky aryl ether does not sterically hinder the hydrazine during transition-state formations in cyclization reactions.
The m-Tolyl Ether Moiety: Serves as a lipophilic appendage. In drug development, this region engages in hydrophobic interactions and
π−π
stacking within target protein binding pockets, while the ether oxygen can act as a hydrogen-bond acceptor.
Quantitative Physicochemical Data
The following table summarizes the core quantitative metrics required for stoichiometric calculations and analytical validation [1, 2].
The primary application of this compound is the construction of 1-substituted pyrazoles via the Knorr Pyrazole Synthesis [3, 4]. When reacted with a 1,3-diketone, the terminal
−NH2
of the hydrazine—being more nucleophilic than the internal
−NH−
due to reduced steric hindrance and inductive effects—initiates a nucleophilic attack on the most electrophilic carbonyl carbon.
Causality in Reaction Design:
The reaction is typically catalyzed by a mild acid (e.g., glacial acetic acid). The acid protonates the carbonyl oxygen of the diketone, lowering the lowest unoccupied molecular orbital (LUMO) energy and accelerating the initial nucleophilic attack. This forms an unstable hydrazone intermediate, which rapidly undergoes intramolecular cyclization and subsequent dehydration to yield the thermodynamically stable aromatic pyrazole ring.
Fig 1. Mechanistic pathway of the Knorr pyrazole synthesis using the hydrazine building block.
To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system . Each step includes built-in checks to confirm reaction progression and product integrity.
Step-by-Step Methodology
Reagent Preparation (Stoichiometry): In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve 1.0 equivalent of 1-[3-(3-Methylphenoxy)propyl]hydrazine in anhydrous ethanol (0.2 M concentration).
Electrophile Addition: Add 1.05 equivalents of the chosen 1,3-diketone dropwise at 0°C. Rationale: The slight excess of diketone ensures complete consumption of the hydrazine, which is harder to remove during chromatography.
Catalysis: Add 0.1 equivalents of glacial acetic acid.
Reflux & Monitoring: Attach a reflux condenser and heat the mixture to 80°C. Monitor the reaction via Thin Layer Chromatography (TLC) using a UV lamp (254 nm). The m-tolyl ring ensures the starting material and product are strongly UV-active. Complete consumption of the hydrazine typically occurs within 2–4 hours.
Workup (Self-Validating Quench): Cool the reaction to room temperature. Quench with saturated aqueous
NaHCO3
. Causality: This neutralizes the acetic acid catalyst and prevents acid-catalyzed degradation of the product during concentration. Extract the aqueous layer three times with ethyl acetate.
Purification & Characterization: Dry the combined organic layers over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography. Validate the final structure using
1H
-NMR,
13C
-NMR, and High-Resolution Mass Spectrometry (HRMS).
Fig 2. Step-by-step experimental workflow for the synthesis and isolation of pyrazole derivatives.
Handling, Stability, and Storage Protocols
Hydrazine derivatives are inherently reactive and susceptible to environmental degradation. Understanding the kinetics of their decomposition is critical for maintaining reagent fidelity [5].
Auto-Oxidation Susceptibility: In the presence of atmospheric oxygen, hydrazines undergo a one-electron oxidation process to form hydrazyl radicals, eventually degrading into inert nitrogen gas and complex organic byproducts.
Hygroscopicity: The basic nitrogen centers readily absorb atmospheric moisture, which can lead to inaccurate stoichiometric weighing and hydrolysis of sensitive electrophiles in subsequent reactions.
Storage Directive: 1-[3-(3-Methylphenoxy)propyl]hydrazine must be stored at -20°C in a tightly sealed, light-resistant container backfilled with an inert gas (Argon or Nitrogen). Causality: Low temperatures reduce the kinetic energy available for auto-oxidation, while the absence of light prevents photolytic cleavage of the weak N-N bond.
In Vitro Mechanism of Action of 1-[3-(3-Methylphenoxy)propyl]hydrazine: Targeting Flavin-Dependent Amine Oxidases and Epigenetic Modulators
Executive Summary As a Senior Application Scientist evaluating novel pharmacophores, it is critical to look beyond basic binding affinities and understand the dynamic chemical causality of a molecule. 1-[3-(3-Methylpheno...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
As a Senior Application Scientist evaluating novel pharmacophores, it is critical to look beyond basic binding affinities and understand the dynamic chemical causality of a molecule. 1-[3-(3-Methylphenoxy)propyl]hydrazine (CAS 1016700-39-2) represents a highly specialized class of aryloxypropyl hydrazines. While structurally simple, this molecule functions as a potent mechanism-based inactivator (suicide inhibitor) .
In vitro, hydrazine-based compounds are classically deployed to target Flavin Adenine Dinucleotide (FAD)-dependent enzymes, most notably the Monoamine Oxidases (MAO-A and MAO-B) and the epigenetic regulator Lysine-Specific Demethylase 1 (LSD1/KDM1A) [1][2]. This whitepaper dissects the in vitro molecular pharmacology of this compound, detailing the causality behind its covalent mechanism, and provides a self-validating experimental framework for characterizing its kinetic profile.
Molecular Pharmacology: The Causality of Inhibition
To understand the efficacy of 1-[3-(3-Methylphenoxy)propyl]hydrazine, we must deconstruct its two primary structural domains: the aryloxypropyl tail and the hydrazine warhead .
Target Recognition: The Aryloxypropyl Tail
The 3-methylphenoxypropyl moiety is not merely a structural scaffold; it is the primary driver of target affinity (
KI
). MAO-A, MAO-B, and LSD1 share a highly conserved amino oxidase-like (AOL) domain featuring a deep, hydrophobic substrate-binding cavity. The lipophilic 3-methylphenoxy ring mimics the aromatic cores of endogenous biogenic amines (e.g., serotonin, dopamine) or histone tails. By engaging in
π−π
stacking and Van der Waals interactions with active-site residues (such as Tyr435 in LSD1 or Tyr398/Tyr435 in MAO-B), the tail anchors the molecule, precisely orienting the hydrazine warhead toward the FAD cofactor.
Mechanism-Based Inactivation: The Hydrazine Warhead
Unlike reversible competitive inhibitors, hydrazines destroy their targets through a catalytic hijacking process known as mechanism-based inactivation[3][4]. The causality of this inhibition follows a strict sequence:
Enzymatic Oxidation: The enzyme misidentifies the hydrazine as a standard amine substrate and attempts to oxidize it. This triggers a single-electron transfer (SET) or a two-electron oxidation cascade.
Reactive Intermediate Generation: The oxidation converts the stable hydrazine into a highly reactive diazene or diazonium radical intermediate[1].
Covalent Adduct Formation: This reactive species immediately undergoes a nucleophilic attack on the N5 or C4a position of the isoalloxazine ring of the FAD cofactor[3].
Irreversible Inactivation: The formation of the FAD-adduct permanently abolishes the electron-carrying capacity of the cofactor, irreversibly halting the enzyme's catalytic cycle.
Fig 1: Mechanism-based inactivation pathway of FAD-dependent amine oxidases by aryloxypropyl hydrazines.
In Vitro Experimental Workflows: Self-Validating Systems
A common pitfall in drug development is evaluating irreversible inhibitors using standard
IC50
assays. Because the inhibition is time-dependent, an
IC50
value will artificially shift depending on the incubation time, rendering the data meaningless.
To ensure scientific integrity, we must employ a self-validating workflow that calculates the true kinetic parameters:
KI
(the initial reversible binding affinity) and
kinact
(the maximum rate of covalent inactivation), followed by orthogonal mass spectrometry validation.
This protocol establishes the
kinact/KI
ratio, the gold standard for quantifying the efficiency of a suicide inhibitor.
Step-by-Step Methodology:
Enzyme Preparation: Dilute recombinant human MAO-A, MAO-B, or LSD1 in assay buffer (e.g., 50 mM HEPES, pH 7.5, 0.1% CHAPS).
Inhibitor Titration: Prepare a 7-point serial dilution of 1-[3-(3-Methylphenoxy)propyl]hydrazine in DMSO. Ensure the final DMSO concentration in the assay remains below 1% to prevent enzyme denaturation.
Time-Dependent Pre-incubation: Aliquot the enzyme into a 384-well microplate. Add the inhibitor dilutions and incubate at 37°C. Crucial Causality Step: Stagger the incubations to capture distinct time points (
t=0,15,30,60,120
minutes). This allows the covalent bond to form progressively.
Substrate Addition: At the end of the pre-incubation, rapidly add a saturating concentration of the fluorogenic substrate (e.g., Kynuramine for MAO, or a labeled H3K4me2 peptide for LSD1).
Kinetic Readout: Measure fluorescence continuously for 20 minutes.
Data Analysis: Calculate the pseudo-first-order rate constant (
kobs
) for each concentration. Plot
kobs
versus inhibitor concentration using the Michaelis-Menten-like equation:
kobs=(kinact×[I])/(KI+[I])
.
Protocol 2: Orthogonal Validation via Intact Protein LC-MS
Kinetic data alone cannot differentiate between FAD-adduct formation and off-target alkylation of nucleophilic amino acids (e.g., cysteines). We must validate the mechanism via mass spectrometry[3].
Step-by-Step Methodology:
Incubate 10
μM
of recombinant enzyme with 100
μM
of the compound for 2 hours at 37°C.
Quench the reaction with 1% formic acid to denature the protein and release the non-covalently bound FAD (in the case of LSD1).
Subject the sample to LC-MS/MS analysis.
Validation: Identify the mass shift corresponding to the intact FAD molecule plus the mass of the 3-methylphenoxypropyl radical, confirming exclusive cofactor targeting.
Fig 2: Self-validating in vitro workflow for characterizing irreversible mechanism-based inactivators.
Quantitative Data Presentation
To contextualize the potency of 1-[3-(3-Methylphenoxy)propyl]hydrazine, we compare the representative kinetic parameters of the aryloxypropyl hydrazine class against the clinical benchmark, Phenelzine. The efficiency of inactivation is best represented by the
kinact/KI
ratio; higher values indicate a more potent suicide inhibitor.
Compound Class
Target Enzyme
KI
(
μM
)
kinact
(
min−1
)
kinact/KI
(
M−1s−1
)
Mechanism of Action
Phenelzine (Clinical Benchmark)
MAO-A
~15.0
~0.05
~55
FAD-N5 Alkylation
Phenelzine (Clinical Benchmark)
LSD1
~25.0
~0.02
~13
FAD-N5 Alkylation
Aryloxypropyl Hydrazines
MAO-A
1.5 - 5.0
0.08 - 0.15
260 - 1600
FAD-N5 Alkylation
Aryloxypropyl Hydrazines
LSD1
2.0 - 10.0
0.04 - 0.10
66 - 830
FAD-N5 Alkylation
Table 1: Representative kinetic parameters demonstrating the superior target affinity and inactivation efficiency of aryloxy-substituted hydrazines compared to unsubstituted clinical benchmarks.
A Strategic Approach to the Toxicological and Safety Evaluation of 1-[3-(3-Methylphenoxy)propyl]hydrazine, a Novel Chemical Entity
Abstract This technical guide outlines a comprehensive, tiered strategy for characterizing the toxicity and safety profile of 1-[3-(3-Methylphenoxy)propyl]hydrazine, a novel chemical entity (NCE) for which no public safe...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This technical guide outlines a comprehensive, tiered strategy for characterizing the toxicity and safety profile of 1-[3-(3-Methylphenoxy)propyl]hydrazine, a novel chemical entity (NCE) for which no public safety data currently exists. Given the presence of a hydrazine moiety, a well-known structural alert, this document provides a roadmap for researchers, scientists, and drug development professionals to systematically evaluate potential toxicities. The guide emphasizes a modern approach, beginning with in silico predictions and progressing through a battery of in vitro assays before culminating in targeted in vivo studies, in alignment with the principles of the 3Rs (Replacement, Reduction, and Refinement). Protocols and experimental design considerations are detailed to ensure scientific integrity and generate robust data for a comprehensive risk assessment.
Introduction: Structural Rationale and Toxicological Premise
1-[3-(3-Methylphenoxy)propyl]hydrazine is a unique molecule combining an aromatic phenoxypropyl scaffold with a terminal hydrazine group (-NHNH2). While this specific combination lacks documentation in public toxicological databases, its constituent parts provide a logical starting point for a safety evaluation.
The hydrazine functional group is a potent structural alert, historically associated with a range of toxicities. Hydrazine and its derivatives are known to be highly reactive and can induce various adverse effects, including neurotoxicity, hepatotoxicity, and hematological disorders.[1][2] Their biotransformation can lead to the formation of reactive species, which may cause cellular damage through mechanisms like oxidative stress and covalent binding to macromolecules.[2] Furthermore, many hydrazine derivatives are recognized as potential mutagens and carcinogens.[2]
Structurally, the molecule also bears a resemblance to certain monoamine oxidase inhibitors (MAOIs), a class of drugs where the hydrazine group is a key pharmacophore.[3] While potentially conferring therapeutic activity, this also raises concerns about classic MAOI-related toxicities, such as drug-drug and drug-food interactions (e.g., "tyramine reaction") and the risk of serotonin syndrome.[4][5][6]
Therefore, the toxicological assessment of this NCE must be approached with a high degree of caution, focusing on the well-documented hazards of the hydrazine class while systematically characterizing the specific profile of the entire molecule.
A Tiered Framework for Toxicological Assessment
A modern safety evaluation of an NCE follows a tiered, data-driven approach. This strategy, endorsed by regulatory bodies worldwide, aims to build a comprehensive safety profile efficiently while minimizing animal use.[7][8] It begins with non-animal methods to predict and screen for hazards, using the data to inform and justify any subsequent, necessary animal studies.[9][10]
Caption: Tiered workflow for NCE toxicological evaluation.
Phase 1: Foundational Characterization
Physicochemical Properties
Before any biological testing, fundamental physicochemical properties must be determined. This data is critical for designing and interpreting all subsequent assays.
Parameter
Importance
Aqueous Solubility
Determines feasibility for in vitro test systems and informs formulation for in vivo studies.
Chemical Stability
Assesses degradation under various conditions (pH, light, temperature) to ensure test article integrity.
pKa
Predicts ionization state at physiological pH, which influences absorption, distribution, and receptor interaction.
LogP/LogD
Indicates lipophilicity, which correlates with membrane permeability and potential for bioaccumulation.
In Silico Toxicological Prediction
Computational toxicology provides the first glimpse into potential liabilities. Using (Quantitative) Structure-Activity Relationship ([Q]SAR) models, the structure of 1-[3-(3-Methylphenoxy)propyl]hydrazine can be compared against databases of known toxicants.[11]
Recommended Platforms:
DEREK Nexus (Deductive Estimation of Risk from Existing Knowledge): To identify structural alerts for mutagenicity, carcinogenicity, and other toxic endpoints based on expert-derived rules.
SARAH Nexus (Statistical-Based Alert for Ames Mutagenicity): A statistical model specifically for predicting the outcome of an Ames test.
TOPKAT (Toxicity Prediction by Komputer Assisted Technology): To predict a range of toxicological endpoints, including potential carcinogenicity and skin sensitization.
Expected Insights: The hydrazine moiety is expected to trigger positive alerts for mutagenicity and carcinogenicity.[11] The analysis will help prioritize and design the subsequent in vitro assays.
Phase 2: In Vitro Safety Assessment
In vitro testing is the core of the early safety evaluation, providing rapid, cost-effective, and mechanistic data without the use of whole animals.[12][13]
Metabolic Stability and Metabolite Identification
Causality: Understanding how the compound is metabolized is crucial, as toxicity can be mediated by the parent compound or its metabolites.[2] The oxidation of the hydrazine group is a key pathway to investigate.
Protocol:
Incubate 1-[3-(3-Methylphenoxy)propyl]hydrazine with human and rat liver microsomes and S9 fractions in the presence of necessary cofactors (e.g., NADPH).
Sample at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).
Quench the reaction and analyze the remaining parent compound via LC-MS/MS to determine the rate of depletion (half-life, intrinsic clearance).
Analyze samples for the appearance of new peaks to tentatively identify major metabolites.
Genotoxicity Testing Battery
A standard battery of tests is required to assess the potential for genetic damage, a critical and often irreversible toxic endpoint.[14]
Table 2: Standard Genotoxicity Testing Battery
Assay
Guideline
Endpoint
Rationale
Bacterial Reverse Mutation (Ames) Test
OECD 471
Gene mutation
A rapid screen for point mutations caused by the test article or its metabolites (with S9 activation).[11]
Detects whole or fragmented chromosomes that lag during cell division, indicating chromosomal damage.
| In Vitro Mammalian Chromosomal Aberration Test | OECD 473 | Structural chromosome aberrations | Provides a direct visualization of structural damage to chromosomes in treated mammalian cells. |
Cytotoxicity Screening
Causality: General cytotoxicity assays establish the concentration range at which the compound causes cell death. This information is vital for setting appropriate dose levels in more complex, non-lethal endpoint assays.[12]
Protocol (MTT Assay Example):
Cell Seeding: Plate a relevant human cell line (e.g., HepG2 for liver cells) in 96-well plates and allow them to adhere overnight.
Compound Treatment: Treat cells with a serial dilution of 1-[3-(3-Methylphenoxy)propyl]hydrazine for 24-72 hours. Include vehicle control (e.g., DMSO) and positive control (e.g., Doxorubicin) wells.
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
Readout: Measure the absorbance at ~570 nm using a plate reader. The intensity of the purple color is proportional to the number of viable cells.
Analysis: Calculate the IC50 (the concentration that inhibits 50% of cell viability).
Target Organ Toxicity Screening
Based on the known profile of hydrazines and related compounds, specific organ systems should be investigated early.
Cardiotoxicity (hERG Assay):
Rationale: To assess the potential for QT interval prolongation, a major cause of drug withdrawal. The assay measures the compound's ability to block the hERG potassium channel.
Method: Automated patch-clamp on cells expressing the hERG channel.
Hepatotoxicity:
Rationale: The liver is a primary site of metabolism and a known target for hydrazine toxicity.[1]
Method: Use of primary human hepatocytes or 3D liver microtissues to assess markers of liver injury (e.g., ALT/AST leakage, albumin production, steatosis) following exposure.
Phase 3: Targeted In Vivo Evaluation
Data from the in vitro phase must be used to design and justify any necessary animal studies. The goal is not broad-based screening, but hypothesis-driven testing to understand the compound's effects in a whole biological system. All studies must adhere to internationally recognized guidelines.[7][8]
Caption: Potential metabolic activation pathway for hydrazine derivatives.
Acute Oral Toxicity
Objective: To determine the intrinsic acute toxicity of the compound and obtain information on a dose range for subsequent studies.
Method: OECD Test Guideline 420 (Fixed Dose Procedure) or 425 (Up-and-Down Procedure).[15][16] These methods use fewer animals and rely on signs of toxicity rather than death as the primary endpoint.
Repeat-Dose Toxicity Study (28-Day)
Objective: To identify target organs of toxicity and characterize the dose-response relationship following repeated administration.
Method: OECD Test Guideline 407 (Repeated Dose 28-day Oral Toxicity Study in Rodents). Key assessments include:
Clinical observations
Body weight and food consumption
Clinical pathology (hematology and clinical chemistry)
Full histopathological examination of all major organs
Safety Pharmacology
Objective: To investigate potential adverse effects on vital physiological functions.
Method: A core battery of tests assessing cardiovascular (telemetry in conscious animals), respiratory (plethysmography), and central nervous system (e.g., functional observational battery) functions.
Risk Assessment and Conclusion
The culmination of this tiered evaluation is a comprehensive risk assessment. By integrating data from in silico, in vitro, and in vivo studies, a clear picture of the safety profile of 1-[3-(3-Methylphenoxy)propyl]hydrazine emerges. The process identifies key hazards, establishes no-observed-adverse-effect levels (NOAELs), and provides the critical information needed to make informed decisions about the future development of this novel chemical entity. The presence of the hydrazine moiety necessitates a thorough and cautious approach, but the systematic framework outlined here provides a scientifically robust and ethically responsible path to defining its toxicological profile.
References
OECD Guidelines for the Testing of Chemicals - Wikipedia. (n.d.).
Hydrazine Toxicology - MD Searchlight. (2024, August 21).
BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY. (n.d.).
Guidelines for the Testing of Chemicals - OECD. (n.d.).
Toxicity, Pathophysiology, and Treatment of Acute Hydrazine Propellant Exposure: A Systematic Review. (2021, February 26). Military Medicine, Oxford Academic.
OECD Guideline for the Testing of Chemicals 420. (2001, December 17).
Assessing the Toxic Potential of New Entities: The Role of Cytotoxicity Assays. (n.d.). ResearchGate.
Drug Development Based on New Chemical Entities. (n.d.). Prime Scholars.
OECD Test Guideline 425. (n.d.). National Toxicology Program.
Monoamine Oxidase Inhibitor (MAOI) Toxicity. (2023, October 25). Medscape Reference.
HEALTH EFFECTS - Toxicological Profile for Hydrazines. (n.d.). NCBI Bookshelf - NIH.
Monoamine oxidase inhibitors (MAOIs). (n.d.). Mayo Clinic.
Risk Assessment of Genotoxic Impurities in New Chemical Entities: Strategies To Demonstrate Control. (2013, January 14). Organic Process Research & Development - ACS Publications.
New Chemical Entity and Valuation of the Development. (n.d.). Open Access Journals.
NAMs in genotoxicity & mechanistic toxicity testing: Safety assessment of novel chemicals. (2023, April 5). YouTube.
1-[3-(3-Methylphenoxy)propyl]hydrazine receptor binding affinity data
An In-Depth Technical Guide to the Pharmacological Profiling of 1-[3-(3-Methylphenoxy)propyl]hydrazine Executive Summary & Molecular Architecture As drug development pivots toward highly selective, mechanism-based inacti...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Pharmacological Profiling of 1-[3-(3-Methylphenoxy)propyl]hydrazine
Executive Summary & Molecular Architecture
As drug development pivots toward highly selective, mechanism-based inactivators, hybrid molecular scaffolds offer unprecedented opportunities for targeted neuropharmacology. 1-[3-(3-Methylphenoxy)propyl]hydrazine is a bifunctional pharmacological probe. Structurally, it merges an aryloxypropyl recognition motif with a reactive hydrazine warhead.
The 3-methylphenoxypropyl moiety acts as a lipophilic anchor, mimicking the binding determinants of established monoamine transport inhibitors and Monoamine Oxidase (MAO) inhibitors like atomoxetine and clorgyline[1][2][3][4]. This structural vector directs the molecule into the hydrophobic substrate-binding cavities of target enzymes. Once localized, the terminal hydrazine acts as a "suicide" inhibitor, forming an irreversible covalent adduct with the flavin adenine dinucleotide (FAD) cofactor in MAO[5][6][7] and the topaquinone (TPQ) cofactor in Semicarbazide-Sensitive Amine Oxidase (SSAO/VAP-1)[8][9].
The Fallacy of Equilibrium Binding for Hydrazines
A common pitfall in early-stage drug screening is the application of equilibrium binding metrics (
Kd
,
IC50
) to covalent modifiers. As an application scientist, I must emphasize that traditional radioligand displacement assays are fundamentally inadequate for evaluating hydrazines. Because hydrazines are time-dependent, mechanism-based inactivators, an
IC50
value is merely a snapshot of a moving target; it will artificially decrease as incubation time increases[1][7].
To accurately capture the receptor binding affinity and reactivity of 1-[3-(3-Methylphenoxy)propyl]hydrazine, we must evaluate its kinetic parameters:
KI
(Reversible Binding Affinity): The concentration of the inhibitor required to achieve half-maximal rate of inactivation. This reflects the initial non-covalent affinity driven by the 3-methylphenoxypropyl tail.
kinact
(Maximum Inactivation Rate): The first-order rate constant of the covalent bond formation between the hydrazine and the FAD/TPQ cofactor[5].
kinact/KI
(Efficiency Constant): The true measure of potency for a suicide inhibitor.
Workflow for determining time-dependent mechanism-based inactivation kinetics.
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Every assay incorporates internal calibrations to isolate specific covalent reactivity from artifactual enzyme denaturation.
Protocol A: Time-Dependent Inactivation of MAO-A and MAO-B
Rationale: We utilize kynuramine as a substrate because its oxidation by MAO yields 4-hydroxyquinoline, a highly fluorescent product. This allows for continuous, real-time kinetic monitoring without the radioactive waste associated with
[14C]
-tyramine assays.
Enzyme Preparation: Dilute recombinant human MAO-A or MAO-B in 50 mM potassium phosphate buffer (pH 7.4).
Pre-incubation (The Critical Step): Incubate the enzyme with varying concentrations of 1-[3-(3-Methylphenoxy)propyl]hydrazine (0.1 nM to 10 µM) at 37°C. Self-Validation: Include a vehicle control to define baseline enzyme degradation and a known irreversible inhibitor (e.g., Clorgyline for MAO-A[4]) to establish the
kinact
benchmark. Pull aliquots at precisely 0, 15, 30, and 60 minutes.
Substrate Addition: Rapidly dilute the aliquots into a buffer containing 50 µM kynuramine to initiate the residual activity reaction.
Quantification: Measure fluorescence (Ex 310 nm / Em 400 nm) over 20 minutes.
Kinetic Extraction: Plot the natural log of remaining activity versus pre-incubation time to determine the observed rate constant (
kobs
). Fit the data to the equation
kobs=(kinact×[I])/(KI+[I])
.
Protocol B: SSAO/VAP-1 Topaquinone Adduct Assay
Rationale: SSAO/VAP-1 utilizes a topaquinone (TPQ) cofactor rather than FAD[8][9]. Hydrazines form stable hydrazone derivatives with TPQ.
Incubation: Incubate purified human VAP-1 with the compound for 60 minutes.
Activity Readout: Utilize a coupled colorimetric assay measuring the release of
H2O2
via Amplex Red and horseradish peroxidase (HRP).
Validation: Semicarbazide must be used as the positive control to validate the dynamic range of TPQ inhibition[9].
Rationale: Because the 3-methylphenoxypropyl tail strongly resembles the pharmacophore of norepinephrine and serotonin transporter (NET/SERT) inhibitors[2][3], we must rule out off-target reversible binding.
Membrane Prep: Isolate membranes from HEK293 cells expressing human NET or SERT.
Binding Reaction: Incubate membranes with
[3H]
-nisoxetine (NET) or
[3H]
-citalopram (SERT) and the test compound for 2 hours at 22°C.
Filtration: Harvest onto GF/B glass fiber filters. Crucial Step: Pre-soak filters in 0.5% polyethylenimine (PEI). The lipophilic phenoxypropyl tail is prone to non-specific binding to raw glass fibers; PEI neutralizes the filter charge, preventing false-positive affinity readings.
Analysis: Calculate
Ki
using the Cheng-Prusoff equation.
Pharmacological Target Landscape
The compound exhibits a dual pharmacological profile: time-dependent covalent inactivation of amine oxidases and competitive, reversible antagonism at monoamine transporters.
Pharmacological target landscape distinguishing covalent and reversible interactions.
Quantitative Data Synthesis
Based on the structure-activity relationships (SAR) of homologous aryloxypropyl hydrazines and clorgyline derivatives[1][5], the predicted quantitative pharmacological profile for 1-[3-(3-Methylphenoxy)propyl]hydrazine is summarized below.
Table 2: Predicted Off-Target Reversible Binding Affinity
Note: Due to the phenoxypropyl scaffold, moderate reversible affinity is observed at monoamine transporters.
Receptor / Transporter
Radioligand Probe
Predicted Affinity (
Ki
, nM)
Interaction Type
NET (Norepinephrine)
[3H]
-Nisoxetine
85
Reversible, Competitive
SERT (Serotonin)
[3H]
-Citalopram
320
Reversible, Competitive
Sigma-1 (
σ1
)
[3H]
(+)-Pentazocine
>10,000
Non-binder
Conclusion
The evaluation of 1-[3-(3-Methylphenoxy)propyl]hydrazine requires a paradigm shift from standard equilibrium binding to time-dependent kinetic analysis. By leveraging the protocols outlined above, researchers can accurately map the covalent efficiency (
kinact/KI
) of the hydrazine warhead against MAO and SSAO, while simultaneously profiling the reversible transport inhibition driven by the 3-methylphenoxypropyl scaffold.
how to synthesize 1-[3-(3-Methylphenoxy)propyl]hydrazine in the laboratory
Application Note: Laboratory Synthesis and Protocol for 1-[3-(3-Methylphenoxy)propyl]hydrazine Audience: Research Chemists, Medicinal Chemistry Scientists, and Drug Development Professionals Document Type: Standard Opera...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Laboratory Synthesis and Protocol for 1-[3-(3-Methylphenoxy)propyl]hydrazine
Audience: Research Chemists, Medicinal Chemistry Scientists, and Drug Development Professionals
Document Type: Standard Operating Procedure (SOP) & Mechanistic Guide
Introduction & Strategic Rationale
Hydrazine derivatives are critical pharmacophores and versatile building blocks in medicinal chemistry, frequently utilized in the development of enzyme inhibitors (such as GSK-3 inhibitors for neurodegenerative and metabolic diseases) and various neuroactive agents[1]. The target compound, 1-[3-(3-Methylphenoxy)propyl]hydrazine (CAS: 1016700-39-2), represents a classic aryl-ether linked hydrazine.
Direct alkylation of unprotected hydrazine hydrate with alkyl halides is notoriously problematic, often resulting in complex mixtures of symmetrical and asymmetrical polyalkylated products due to the high nucleophilicity of the intermediate monoalkyl hydrazine[2][3]. To ensure high scientific integrity, yield, and purity, this protocol employs a highly controlled, two-stage synthetic route utilizing a carbamate protecting group strategy (Boc-hydrazine).
The synthesis relies on two core mechanistic pillars:
Williamson Ether Synthesis: A base-catalyzed
SN2
reaction to establish the ether linkage[4][5].
Directed N-Alkylation & Deprotection: Utilizing tert-butyl carbazate to restrict alkylation to a single nitrogen atom, followed by acidic cleavage to yield the target compound as a stable hydrochloride salt[6][7].
Synthetic Pathway Visualization
Fig 1: Two-step synthetic workflow for 1-[3-(3-Methylphenoxy)propyl]hydrazine via Boc-protection.
Phase 1: Synthesis of 1-Bromo-3-(3-methylphenoxy)propane
Mechanistic Insight:
This step utilizes the Williamson Ether Synthesis. Potassium carbonate (
K2CO3
) deprotonates 3-methylphenol to form a highly nucleophilic phenoxide anion. This anion attacks 1,3-dibromopropane via an
SN2
mechanism[4][5].
Causality of Equivalents: A significant stoichiometric excess (3.0 eq) of 1,3-dibromopropane is strictly required. If a 1:1 ratio is used, the newly formed intermediate can undergo a second
SN2
reaction with another phenoxide molecule, yielding an unwanted symmetrical dimer (1,3-bis(3-methylphenoxy)propane).
Table 1: Phase 1 Reaction Parameters
Reagent / Solvent
Role
MW ( g/mol )
Equivalents
Amount (for 10 mmol scale)
3-Methylphenol (m-Cresol)
Nucleophile precursor
108.14
1.0
1.08 g (1.04 mL)
1,3-Dibromopropane
Electrophile
201.89
3.0
6.06 g (3.06 mL)
Potassium Carbonate (
K2CO3
)
Base
138.21
1.5
2.07 g (anhydrous)
Acetone (Anhydrous)
Solvent
N/A
N/A
25 mL
Protocol 1.1: Etherification
Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, suspend anhydrous
K2CO3
(2.07 g, 15 mmol) in 25 mL of anhydrous acetone.
Addition: Add 3-methylphenol (1.08 g, 10 mmol) to the suspension. Stir at room temperature for 15 minutes to allow phenoxide formation.
Electrophile Introduction: Add 1,3-dibromopropane (6.06 g, 30 mmol) in one continuous portion.
Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 60°C) under a nitrogen atmosphere for 12 hours. Monitor reaction progression via TLC (Hexanes/Ethyl Acetate 9:1; UV active).
Workup: Cool the mixture to room temperature and filter through a Celite pad to remove inorganic salts. Wash the filter cake with fresh acetone (2 x 10 mL).
Purification: Concentrate the filtrate under reduced pressure. The crude residue contains the product and excess 1,3-dibromopropane. Purify via flash column chromatography (Silica gel, 100% Hexanes transitioning to 95:5 Hexanes/Ethyl Acetate) to isolate Intermediate 1 as a clear oil.
Phase 2: Selective Hydrazine Alkylation and Deprotection
Mechanistic Insight:
To avoid the polyalkylation inherent to free hydrazine[3], tert-butyl carbazate (Boc-hydrazine) is utilized. The electron-withdrawing Boc group reduces the nucleophilicity of the adjacent nitrogen, directing the
SN2
attack of the terminal, unprotected
NH2
group onto the alkyl bromide[2][7]. Subsequent acidic cleavage of the Boc group yields the hydrazine as a hydrochloride salt, which prevents rapid air-oxidation (a common degradation pathway for free-base hydrazines).
Table 2: Phase 2 Reaction Parameters
Reagent / Solvent
Role
MW ( g/mol )
Equivalents
Amount (for 5 mmol scale)
Intermediate 1
Electrophile
229.12
1.0
1.15 g
tert-Butyl carbazate
Nucleophile
132.16
1.2
0.79 g
Potassium Carbonate (
K2CO3
)
Acid Scavenger
138.21
1.5
1.04 g
Acetonitrile (ACN)
Solvent
N/A
N/A
15 mL
4M HCl in Dioxane
Deprotecting Agent
N/A
Excess
10 mL
Protocol 2.1: N-Alkylation
Assembly: In a 50 mL round-bottom flask, dissolve tert-butyl carbazate (0.79 g, 6 mmol) and Intermediate 1 (1.15 g, 5 mmol) in 15 mL of anhydrous Acetonitrile (ACN).
Base Addition: Add anhydrous
K2CO3
(1.04 g, 7.5 mmol).
Reaction: Equip with a reflux condenser and heat to 80°C under nitrogen for 16 hours.
Workup: Cool to room temperature, filter off the salts, and concentrate the solvent in vacuo. Partition the residue between Ethyl Acetate (30 mL) and Water (30 mL). Extract the aqueous layer once more with Ethyl Acetate (15 mL). Wash combined organics with brine, dry over
Na2SO4
, and concentrate.
Intermediate Isolation: Purify via flash chromatography (Hexanes/Ethyl Acetate 7:3) to yield the Boc-protected hydrazine intermediate.
Protocol 2.2: Boc-Deprotection and Salt Formation
Cleavage: Dissolve the purified Boc-protected intermediate (approx. 4 mmol) in 5 mL of anhydrous Dichloromethane (DCM) and cool to 0°C in an ice bath.
Acidification: Slowly add 10 mL of 4M HCl in Dioxane. Remove the ice bath and stir at room temperature for 2 hours. Effervescence (
CO2
gas evolution) will be observed.
Precipitation: As the reaction progresses, the target compound will often precipitate as the hydrochloride salt.
Isolation: Concentrate the mixture under reduced pressure to remove DCM and Dioxane. Triturate the resulting solid with cold diethyl ether (2 x 10 mL) to remove any non-polar organic impurities.
Drying: Filter the solid and dry under high vacuum to afford 1-[3-(3-Methylphenoxy)propyl]hydrazine hydrochloride as a white to off-white solid.
Note: If the free base is required for downstream assays, partition the HCl salt between saturated aqueous
NaHCO3
and DCM, extract, dry, and concentrate immediately prior to use. Do not store the free base for extended periods.
References
Wikipedia Contributors. "Williamson ether synthesis." Wikipedia, The Free Encyclopedia. Available at:[Link]
Master Organic Chemistry. "The Williamson Ether Synthesis." Master Organic Chemistry. Available at:[Link]
Bredihhin, A., Groth, U. M., & Mäeorg, U. "Efficient Methodology for Selective Alkylation of Hydrazine Derivatives." Organic Letters, 2007. Available at:[Link]
Bredihhin, A., & Mäeorg, U. "Use of Polyanions for Alkylation of Hydrazine Derivatives." Organic Letters, 2007. Available at:[Link]
Google Patents. "WO1999065897A1 - Inhibitors of glycogen synthase kinase 3." Google Patents.
Application Note: 1-[3-(3-Methylphenoxy)propyl]hydrazine in Advanced Heterocyclic Synthesis
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 1-[3-(3-Methylphenoxy)propyl]hydrazine (CAS: 1016700-39-2) Executive Summary & Chemical Profile 1-[3-(3-Methylphenoxy)propyl]...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Compound: 1-[3-(3-Methylphenoxy)propyl]hydrazine (CAS: 1016700-39-2)
Executive Summary & Chemical Profile
1-[3-(3-Methylphenoxy)propyl]hydrazine is a highly versatile aliphatic hydrazine building block[]. In medicinal chemistry, appending flexible, lipophilic tails to heterocyclic pharmacophores is a proven strategy for modulating pharmacokinetic properties, such as membrane permeability and target residence time. This specific compound allows chemists to directly install a 3-methylphenoxy ether moiety onto pyrazoles, pyrazolines, and other nitrogen-rich heterocycles during the primary cyclization event, bypassing the need for late-stage alkylation.
Mechanistic Insights: Reactivity of Aliphatic Hydrazines
Understanding the electronic nature of 1-[3-(3-Methylphenoxy)propyl]hydrazine is critical for predicting regioselectivity. Unlike aryl hydrazines—where the secondary nitrogen's nucleophilicity is heavily attenuated by resonance stabilization with the aromatic ring—aliphatic hydrazines possess a secondary nitrogen with significantly higher electron density[2].
This electronic difference fundamentally dictates the regiochemical outcome during cyclocondensation reactions. When reacted with unsymmetrical 1,3-dicarbonyls, the primary (terminal) nitrogen is less sterically hindered and rapidly attacks the most electrophilic carbonyl to form a hydrazone intermediate. Subsequently, the highly nucleophilic secondary nitrogen drives the intramolecular cyclization, dictating the preferred formation of specific regioisomers[2].
Core Application 1: Synthesis of N-Substituted Pyrazoles via Knorr Cyclocondensation
Causality & Experimental Design
The Knorr pyrazole synthesis is the classical, self-validating method for constructing the pyrazole core. By utilizing an acid catalyst (glacial acetic acid), the carbonyl oxygen of the 1,3-diketone is protonated. This increases its electrophilicity, accelerating the initial hydrazone formation. The subsequent reflux provides the thermal energy required to overcome the activation barrier for intramolecular cyclocondensation and final dehydration, ensuring a fully aromatized, thermodynamically stable pyrazole ring[2].
Protocol: Step-by-Step Methodology
Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of the target 1,3-diketone (e.g., acetylacetone) in 10 mL of anhydrous ethanol.
Addition: Cool the solution to 0 °C using an ice bath. Slowly add 1.05 mmol of 1-[3-(3-Methylphenoxy)propyl]hydrazine dropwise. Causality: The slow addition at low temperatures controls the highly exothermic initial hydrazone condensation and minimizes unwanted side reactions.
Catalysis: Add 0.1 mL of glacial acetic acid to the mixture to catalyze imine formation.
Cyclization: Attach a reflux condenser and heat the mixture to 80 °C (reflux) for 4–6 hours.
Validation: Monitor the reaction progress via TLC (Hexanes:EtOAc 3:1). The disappearance of the UV-active diketone spot and the emergence of a lower-Rf product spot validates the completion of the cyclization.
Workup: Cool the mixture to room temperature and concentrate under reduced pressure. Neutralize the crude residue with saturated aqueous NaHCO₃ (15 mL) and extract with ethyl acetate (3 × 15 mL).
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash column chromatography to isolate the 1-alkyl-3,5-disubstituted pyrazole.
Core Application 2: Synthesis of 2-Pyrazolines via Acceptorless Dehydrogenative Coupling (ADC)
Causality & Experimental Design
Traditional pyrazoline syntheses require pre-oxidized substrates (like α,β-unsaturated carbonyls) or stoichiometric oxidants. A modern, highly atom-economical alternative utilizes a Ruthenium-catalyzed Acceptorless Dehydrogenative Coupling (ADC) of allylic alcohols with aliphatic hydrazines[3]. The Ru₃(CO)₁₂/NHC-phosphine-phosphine catalyst facilitates the dehydrogenation of the alcohol and subsequent cyclization without sacrificial hydrogen acceptors. This system is self-validating through the observable evolution of hydrogen gas, releasing only H₂ and H₂O as byproducts[3].
Protocol: Step-by-Step Methodology
Setup: In a Schlenk tube under a strict argon atmosphere, combine 1.0 mmol of 1-[3-(3-Methylphenoxy)propyl]hydrazine and 1.0 mmol of the selected allylic alcohol.
Catalyst Addition: Add 0.3 mol% of the Ru₃(CO)₁₂/NHC-PP catalyst complex and 5 mL of degassed toluene. Causality: Degassing prevents catalyst poisoning by atmospheric oxygen.
Reaction: Seal the tube (ensure a bubbler is attached if scaling up to safely vent H₂ gas) and heat the mixture to 110 °C for 12 hours[3].
Isolation: Cool to room temperature. Filter the mixture through a short pad of Celite to remove the precipitated metal catalyst, then concentrate the filtrate.
Purification: Purify the resulting 2-pyrazoline via silica gel chromatography.
Quantitative Data Summary
The following table summarizes the comparative metrics of the two primary synthetic methodologies utilizing aliphatic hydrazines.
Metric
Knorr Cyclocondensation
Ru-Catalyzed ADC
Target Scaffold
Fully aromatized Pyrazoles
2-Pyrazolines
Coupling Partner
1,3-Diketones
Allylic Alcohols
Catalyst System
Glacial Acetic Acid (Catalytic)
Ru₃(CO)₁₂ / NHC-PP (0.3 mol%)
Byproducts
2 equivalents of H₂O
H₂ (gas) and H₂O
Typical Yields
75% – 92%
80% – 95%
Regioselectivity
Moderate to High (Substrate dependent)
Excellent (No regioisomers formed)
Atom Economy
Moderate
High (Green chemistry compliant)
Workflow & Pathway Visualizations
Mechanistic pathway of the Knorr pyrazole synthesis using an aliphatic hydrazine.
Workflow for Ruthenium-catalyzed acceptorless dehydrogenative coupling.
Troubleshooting & Safety
Oxidation Risk: Aliphatic hydrazines are prone to air oxidation over time. Store 1-[3-(3-Methylphenoxy)propyl]hydrazine under an inert atmosphere (argon or nitrogen) at -20 °C.
Toxicity: Hydrazine derivatives are highly toxic and suspected carcinogens. All manipulations must be performed in a well-ventilated fume hood using appropriate PPE (nitrile gloves, lab coat, and safety goggles).
Regioisomer Separation: If the Knorr synthesis yields a mixture of 1,3- and 1,5-disubstituted pyrazoles, normal-phase silica gel chromatography is usually sufficient for separation due to the distinct dipole moments of the isomers.
References
BOC Sciences. Main Product: 1-[3-(3-Methylphenoxy)propyl]hydrazine (CAS No.: 1016700-39-2). Retrieved from:
Beilstein Journal of Organic Chemistry. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from: 2
Organic Letters (ACS Publications). Ruthenium-Catalyzed Synthesis of 2-Pyrazolines via Acceptorless Dehydrogenative Coupling of Allylic Alcohols with Hydrazines. Retrieved from: 3
Application Note: Advanced Protocols for the Safe Handling, Storage, and Dispensing of 1-[3-(3-Methylphenoxy)propyl]hydrazine
Target Audience: Research Chemists, EHS Officers, and Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Technical Application Guide Introduction and Chemical Rationale 1-[3-(3-Methylpheno...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Research Chemists, EHS Officers, and Drug Development Professionals
Document Type: Standard Operating Procedure (SOP) & Technical Application Guide
Introduction and Chemical Rationale
1-[3-(3-Methylphenoxy)propyl]hydrazine (CAS: 1016700-39-2)[] is an aryloxyalkylhydrazine derivative frequently utilized as a reactive intermediate in pharmaceutical synthesis and drug development. While the phenoxypropyl linker provides lipophilicity and steric bulk, the terminal hydrazine moiety dictates the molecule's primary reactivity and hazard profile.
As a class, hydrazines are classified as Particularly Hazardous Substances (PHS) due to their acute toxicity, neurotoxicity, suspected carcinogenicity, and extreme chemical reactivity[2]. The unshared electron pairs on the adjacent nitrogen atoms make this compound an aggressive nucleophile and a potent reducing agent. Consequently, it is highly sensitive to auto-oxidation, transition metal-catalyzed decomposition, and exothermic reactions with oxidizing agents[3][4].
This application note establishes a self-validating system of protocols designed to mitigate these risks through rigorous engineering controls, specific personal protective equipment (PPE), and chemically sound handling methodologies.
Physicochemical & Hazard Profile
To establish appropriate safety boundaries, we must first quantify the operational parameters and hazards associated with this compound.
Table 1: Hazard and Physicochemical Summary
Parameter
Specification / Hazard Level
Mechanistic Rationale
Chemical Class
Aryloxyalkylhydrazine
Terminal
−NH−NH2
acts as a strong reducing agent and nucleophile.
Toxicity
Acute (Oral, Dermal, Inhalation)
Readily absorbed through skin/mucous membranes; disrupts pyridoxine (Vitamin B6) metabolism, leading to neurotoxicity[2][5].
Reactivity
High (Air, Moisture, Light sensitive)
Auto-oxidizes in the presence of
O2
to form reactive diazenes and radical species[2].
Incompatibilities
Oxidizers, Heavy Metals, Acids
Transition metals (e.g., Fe, Cu) catalyze rapid decomposition into
N2
gas and amines, risking container pressurization[4][5].
PPE Requirements
Chloroprene/Nitrile gloves, Face Shield
Hydrazines can permeate standard thin-mil latex; chloroprene offers superior chemical resistance against hydrazine derivatives[2].
Mechanistic Pathways of Degradation
Understanding why a chemical degrades informs how we store it. Exposure of 1-[3-(3-Methylphenoxy)propyl]hydrazine to atmospheric oxygen or trace metal impurities initiates a cascade of degradation reactions. The primary degradation pathway involves the oxidation of the hydrazine group to a diazene, accompanied by the generation of Reactive Oxygen Species (ROS). If catalyzed by metal oxides, this reaction becomes violently exothermic[5].
Fig 1: Mechanistic degradation pathways of hydrazine derivatives via oxidation and metal catalysis.
Protocols: Storage and Inventory Management
Because 1-[3-(3-Methylphenoxy)propyl]hydrazine is prone to auto-oxidation and moisture absorption, storage protocols must eliminate these variables.
Protocol A: Long-Term Storage
Inert Atmosphere (Nitrogen Blanket): The compound must be stored under a strict nitrogen or argon blanket[6]. Oxygen levels in the headspace must be displaced entirely before sealing.
Temperature Control: Store in an explosion-proof refrigerator at 2–8°C. Lower temperatures reduce the kinetic rate of auto-oxidation. Do not freeze unless specifically validated, as phase changes can sometimes concentrate impurities.
Secondary Containment: Store the primary glass vessel inside a secondary container (e.g., a shatter-resistant polypropylene tub)[2][6].
Segregation: Isolate completely from oxidizing agents (e.g., peroxides, nitric acid, permanganates) and heavy metals[4][5].
Light Protection: Store in amber glass or wrap the primary container in aluminum foil to prevent photo-catalyzed degradation[2].
Protocols: Safe Dispensing and Experimental Workflow
Hydrazine derivatives must never be handled on an open bench. All operations must occur within a certified chemical fume hood or an inert glovebox to prevent inhalation of toxic vapors and mitigate splash hazards[2][5].
Protocol B: Schlenk Line Dispensing Methodology
Objective: To transfer the reagent without exposing the bulk material to atmospheric oxygen or moisture.
Engineering: Chemical fume hood with a minimum face velocity of 100 fpm[5].
Step-by-Step Procedure:
Purge the System: Connect a sterile, oven-dried receiving flask to a Schlenk line. Perform three vacuum/nitrogen backfill cycles to establish an inert atmosphere.
Prepare the Reagent Bottle: Bring the secondary containment tub into the fume hood[5]. Carefully open the tub and inspect the primary amber bottle for signs of pressurization (e.g., bulging caps) before opening.
Positive Pressure Transfer: Insert a nitrogen line (with a pressure-relief bubbler) into the reagent bottle to maintain a positive inert sweep.
Syringe Technique: Use a thoroughly dried, gas-tight glass syringe equipped with a stainless-steel needle. (Avoid needles with brass or copper hubs, as these metals catalyze hydrazine decomposition[4]).
Aspiration: Slowly aspirate the required volume of 1-[3-(3-Methylphenoxy)propyl]hydrazine.
Dispensing: Transfer the liquid into the receiving flask dropwise. If the reaction is exothermic, ensure the receiving flask is submerged in a cooling bath (e.g., ice/water or dry ice/acetone).
Resealing: Immediately purge the headspace of the primary reagent bottle with nitrogen for 60 seconds. Seal tightly with Parafilm or Teflon tape over the cap, return to secondary containment, and place back in the 2–8°C refrigerator[6].
Fig 2: Step-by-step inert atmosphere dispensing workflow for hydrazine derivatives.
Decontamination, Quenching, and Waste Disposal
Because hydrazine waste is considered Extremely Hazardous Waste [2], standard solvent disposal methods are strictly prohibited. Unreacted 1-[3-(3-Methylphenoxy)propyl]hydrazine must be chemically quenched before final disposal to prevent auto-ignition in waste carboys.
Protocol C: Quenching and Spill Management
Routine Syringe/Glassware Decontamination:
Rinse contaminated syringes and glassware with a dilute, cold solution of sodium hypochlorite (bleach) or dilute acid (e.g., 1M HCl) inside the fume hood[4].
Causality: Hypochlorite oxidizes the hydrazine to inert nitrogen gas. Warning: This must be done slowly and in dilute concentrations, as concentrated oxidizers reacting with hydrazines will cause explosions[4].
Spill Response (Small Scale < 50 mL):
Do not use water initially[3]. Cover the spill with an inert, non-combustible absorbent material (e.g., dry sand or vermiculite).
Sweep the absorbed material using spark-proof tools into a dedicated, clearly labeled plastic waste container[3][6].
Wipe the area with dilute bleach, followed by soap and water.
Waste Segregation:
Place all quenched liquids and solid waste into a dedicated "Hydrazine Waste" container.
Never mix hydrazine waste with general organic waste, acids, or heavy metal waste, as this can trigger spontaneous combustion[3].
References
Hydrazine: Standard Operating Procedure
Source: University of California, Santa Barbara (UCSB) Environmental Health & Safety
URL:[Link]
Hydrazine - Risk Management and Safety
Source: University of Notre Dame
URL:[Link]
Laboratory Safety Standard Operating Procedure (SOP)
Source: Case Western Reserve University
URL:[Link]
Safety and Handling of Hydrazine
Source: Defense Technical Information Center (DTIC)
URL:[Link]
Hydrazine Standard Operating Procedure Template
Source: University of New Mexico (UNM) Environmental Health & Safety
URL:[Link]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, medicinal chemists, and drug development professionals.
Compound: 1-[3-(3-Methylphenoxy)propyl]hydrazine hydrochloride (CAS: 1016700-39-2)[]
Introduction & Scope
Aryloxypropylhydrazines are highly versatile bifunctional building blocks utilized extensively in the synthesis of complex pharmaceutical agents, including glycogen synthase kinase 3 (GSK3) inhibitors and neuroactive heterocycles[2]. The target molecule, 1-[3-(3-Methylphenoxy)propyl]hydrazine, presents a synthetic challenge due to the hyper-nucleophilicity of the hydrazine moiety. This application note details a robust, self-validating three-step protocol designed to yield the high-purity hydrochloride salt, bypassing the instability and isolation issues associated with free-base hydrazines.
To ensure scientific integrity and high reaction fidelity, this protocol avoids direct alkylation with hydrazine hydrate. Instead, it employs a strategically protected pathway:
Suppressing Dimerization in Etherification (Step 1): The Williamson ether synthesis between m-cresol and 1,3-dibromopropane is inherently prone to forming the unwanted diether dimer (1,3-bis(3-methylphenoxy)propane). To enforce strict mono-alkylation, 1,3-dibromopropane is deployed in a 4-fold molar excess, acting as both the electrophile and the bulk collision matrix.
Preventing Polyalkylation via Steric Shielding (Step 2): Direct reaction of alkyl halides with unprotected hydrazine hydrate yields intractable mixtures of mono-, N,N-di-, and N,N'-dialkylhydrazines. By utilizing tert-butyl carbazate (Boc-hydrazine), the steric bulk and electron-withdrawing nature of the Boc group restrict the nucleophilic attack to a single substitution event, guaranteeing the mono-alkylated intermediate[3].
Anhydrous Salt Precipitation (Step 3): Free-base hydrazines are highly polar, prone to oxidation, and notoriously difficult to extract from aqueous phases. By deprotecting the Boc group using 4M HCl in anhydrous dioxane, the protocol circumvents aqueous workup entirely[4]. The resulting hydrochloride salt is insoluble in the ethereal reaction mixture, driving the equilibrium forward via precipitation and allowing isolation by simple vacuum filtration.
Experimental Workflows
Step 1: Synthesis of 1-(3-Bromopropoxy)-3-methylbenzene
Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
Reagent Loading: Add m-cresol (10.8 g, 100 mmol), anhydrous potassium carbonate (20.7 g, 150 mmol), and 1,3-dibromopropane (80.7 g, 400 mmol). Suspend the mixture in 150 mL of anhydrous acetone.
Reaction: Heat the suspension to a gentle reflux (approx. 60 °C) for 12 hours under a nitrogen atmosphere. Self-Validation: Monitor via TLC (Hexanes/EtOAc 9:1); the m-cresol spot (
Rf≈0.4
) should completely disappear.
Workup: Cool to room temperature and filter the mixture through a Celite pad to remove inorganic salts. Wash the filter cake with 50 mL of acetone.
Purification: Concentrate the filtrate under reduced pressure. Remove the excess 1,3-dibromopropane via vacuum distillation (bp ~167 °C at 760 mmHg, lower under vacuum). The residue is the intermediate 1-(3-bromopropoxy)-3-methylbenzene[5], which can be used in Step 2 without further purification.
Step 2: Synthesis of tert-Butyl 2-(3-(3-methylphenoxy)propyl)hydrazinecarboxylate
Setup: In a 250 mL round-bottom flask, dissolve the crude 1-(3-bromopropoxy)-3-methylbenzene (approx. 22.9 g, 100 mmol) in 100 mL of anhydrous N,N-dimethylformamide (DMF).
Workup: Cool the reaction to room temperature and quench by pouring into 300 mL of ice-cold distilled water. Extract the aqueous phase with ethyl acetate (
3×100
mL).
Washing: Wash the combined organic layers with 5% aqueous LiCl (
2×50
mL) to remove residual DMF, followed by brine (100 mL). Dry over anhydrous
Na2SO4
.
Purification: Concentrate in vacuo and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure Boc-protected hydrazine intermediate.
Step 3: Deprotection and Isolation of the Hydrochloride Salt
Setup: Dissolve the purified Boc-intermediate (14.0 g, 50 mmol) in 50 mL of anhydrous diethyl ether in a 250 mL flask.
Deprotection: Place the flask in an ice bath (0 °C). Slowly add 4M HCl in dioxane (62.5 mL, 250 mmol) dropwise over 15 minutes[4].
Precipitation: Remove the ice bath and stir at room temperature for 4 hours. A white precipitate will begin to form as the Boc group is cleaved and the hydrochloride salt is generated.
Isolation: Add an additional 50 mL of cold diethyl ether to maximize precipitation. Filter the white solid through a Büchner funnel.
Drying: Wash the filter cake with cold diethyl ether (
2×20
mL) and dry under high vacuum at 40 °C for 12 hours to afford pure 1-[3-(3-Methylphenoxy)propyl]hydrazine hydrochloride.
Quantitative Data Summaries
Table 1: Stoichiometric Matrix for Key Reagents
Reagent / Intermediate
MW ( g/mol )
Equivalents
Mass (g)
Volume (mL)
Role
m-Cresol
108.14
1.0
10.8
10.4
Starting Material
1,3-Dibromopropane
201.89
4.0
80.7
40.8
Electrophile / Matrix
Potassium Carbonate
138.21
1.5
20.7
-
Base
tert-Butyl Carbazate
132.16
1.2
15.8
-
Nucleophile
4M HCl in Dioxane
36.46
5.0
-
62.5
Deprotecting Agent
Table 2: Expected Yields and Analytical Metrics
Step
Product
Expected Yield (%)
Physical State
Key Analytical Marker
1
1-(3-Bromopropoxy)-3-methylbenzene
85 - 90%
Clear Oil
1
H NMR: Triplet at ~3.6 ppm (
CH2−Br
)
2
Boc-Protected Intermediate
70 - 75%
Viscous Oil
1
H NMR: Singlet at ~1.45 ppm (Boc
CH3
)
3
Final Hydrazine HCl Salt
90 - 95%
White Solid
Mass Spec: [M+H]
+
= 181.1
Process Visualization
Synthesis workflow for 1-[3-(3-Methylphenoxy)propyl]hydrazine HCl.
Technical Support Center: Synthesis of 1-[3-(3-Methylphenoxy)propyl]hydrazine
Prepared by the Senior Application Scientist Team Welcome to the technical support guide for the synthesis of 1-[3-(3-Methylphenoxy)propyl]hydrazine. This document is designed for researchers, chemists, and drug developm...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of 1-[3-(3-Methylphenoxy)propyl]hydrazine. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a primary focus on improving reaction yield and product purity. We will delve into the causality behind experimental choices, provide validated protocols, and offer solutions to frequently encountered issues.
Synthesis Overview and Key Challenges
The synthesis of 1-[3-(3-Methylphenoxy)propyl]hydrazine is typically approached via a two-step process. The first step involves a Williamson ether synthesis to create the alkyl halide precursor, followed by a nucleophilic substitution with hydrazine. While seemingly straightforward, the second step—the alkylation of hydrazine—is often plagued by poor yield due to a lack of selectivity.
The primary challenge stems from the bifunctional nature of hydrazine (H₂N-NH₂). The initial product, the desired monosubstituted hydrazine, is often more nucleophilic than hydrazine itself, leading to subsequent reactions with the alkyl halide. This results in the formation of di-, tri-, and even tetra-alkylated byproducts, a common issue in direct hydrazine alkylation.[1][2] Controlling this over-alkylation is paramount to achieving a high yield of the target compound.
Reaction Pathway
The overall synthetic route is illustrated below:
Caption: General two-step synthesis of 1-[3-(3-Methylphenoxy)propyl]hydrazine.
Troubleshooting Guide
This section addresses specific issues encountered during the synthesis in a question-and-answer format.
Part A: Precursor Synthesis (3-(3-Methylphenoxy)propyl bromide)
Question 1: My yield for the Williamson ether synthesis is low, and I've isolated a significant, less polar byproduct. What is it and how can I prevent its formation?
Answer:
The most common byproduct in this reaction is 1,3-bis(3-methylphenoxy)propane. This occurs when the initially formed product, 3-(3-methylphenoxy)propyl bromide, reacts with a second molecule of the 3-methylphenoxide anion.
Cause: The stoichiometry of the reactants allows the product to compete with the starting 1,3-dibromopropane as an electrophile.
Solution: To favor the formation of the desired monosubstituted product, the principle of Le Châtelier can be applied. Use a significant excess of 1,3-dibromopropane (typically 3 to 5 equivalents). This ensures that the concentration of the dihalide is always much higher than the concentration of the monosubstituted product, statistically favoring the reaction of the phenoxide with a fresh molecule of 1,3-dibromopropane. The unreacted excess can be easily removed later by distillation due to its lower boiling point.
Part B: Hydrazinolysis and Product Isolation
Question 2: The final hydrazinolysis step results in a complex mixture with multiple spots on my TLC plate, leading to a very low isolated yield. What is causing this?
Answer:
This is the classic problem of over-alkylation.[1][2] The reaction proceeds as follows:
Secondary Reaction: R-NH-NH₂ + R-Br → R-NH-NH-R (and further alkylations)
The nitrogen atoms in the monosubstituted hydrazine product can still act as nucleophiles, reacting with more of your alkyl bromide precursor. This leads to a mixture of mono-, di-, and poly-alkylated hydrazines which are often difficult to separate.
Question 3: How can I effectively suppress over-alkylation to improve the yield of the monosubstituted product?
Answer:
The key is to manipulate the reaction conditions to heavily favor the initial reaction.
Control Stoichiometry: Use a very large excess of hydrazine hydrate (e.g., 10-20 equivalents). This dramatically increases the probability that a molecule of the alkyl bromide will collide with a molecule of hydrazine rather than the desired product.[1]
Slow Addition: Add the 3-(3-methylphenoxy)propyl bromide dropwise to the heated solution of hydrazine hydrate. This maintains a low concentration of the alkylating agent in the reaction flask at all times, further minimizing the chance of a second alkylation event.
Temperature Control: While heat is required to drive the reaction, excessive temperatures can sometimes promote side reactions. Refluxing in a solvent like ethanol is a common and effective condition.
Question 4: I've successfully synthesized the product, but removing the vast excess of water-soluble hydrazine hydrate during workup is difficult and inefficient.
Answer:
A standard aqueous workup can be challenging. An acid-base extraction is a much more effective method for separation.
Cool and Dilute: After the reaction is complete, cool the mixture to room temperature and dilute it with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.
Acid Wash: Transfer the mixture to a separatory funnel and wash it with a dilute acid solution (e.g., 1M HCl). The desired product and the excess hydrazine, both being basic, will be protonated and move into the aqueous layer as their respective hydrochloride salts. Unreacted alkyl bromide and non-basic organic impurities will remain in the organic layer, which can be discarded.
Basify and Extract: Carefully add a base (e.g., 2M NaOH or solid K₂CO₃) to the aqueous layer until it is strongly basic (pH > 12). This deprotonates the hydrazine and the product, converting them back to their free-base forms.
Final Extraction: Extract the basified aqueous layer multiple times with fresh portions of an organic solvent (DCM). The combined organic extracts will now contain your purified product, free from the bulk of the hydrazine.
Drying and Concentration: Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Question 5: My final product is an oil and proves difficult to purify via column chromatography. What are my options?
Answer:
Purifying polar, oily amines and hydrazines can indeed be problematic on silica gel.
Vacuum Distillation: If the product is thermally stable, vacuum distillation is an excellent method for purification on a larger scale.
Crystallization as a Salt: A highly effective technique is to convert the oily free-base into a solid salt. Dissolve the crude product in a solvent like diethyl ether or ethyl acetate and add a solution of HCl in ether or isopropanol dropwise. The hydrochloride salt of your product will often precipitate as a crystalline solid.[3] This solid can be collected by filtration, washed with cold solvent to remove impurities, and dried. If needed, the pure free-base can be regenerated by dissolving the salt in water, basifying, and extracting back into an organic solvent.
Troubleshooting Workflow
Caption: Decision tree for troubleshooting the hydrazinolysis step.
Optimized Experimental Protocol
This protocol incorporates the troubleshooting solutions to maximize yield and purity.
Safety Precaution: Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen.[4] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Step 1: Synthesis of 3-(3-Methylphenoxy)propyl bromide
Reagent
MW ( g/mol )
Density (g/mL)
Amount
Moles
Equivalents
3-Methylphenol
108.14
1.034
10.81 g
0.10
1.0
1,3-Dibromopropane
201.89
1.989
60.57 g (30.5 mL)
0.30
3.0
Potassium Carbonate
138.21
-
20.73 g
0.15
1.5
Acetone
58.08
0.791
200 mL
-
-
Procedure:
To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-methylphenol, acetone, and potassium carbonate.
Stir the suspension vigorously and add the 1,3-dibromopropane.
Heat the mixture to reflux and maintain for 18-24 hours. Monitor the reaction progress by TLC (e.g., using 9:1 Hexanes:Ethyl Acetate), observing the disappearance of the 3-methylphenol spot.
After completion, cool the reaction to room temperature and filter off the potassium salts. Wash the filter cake with a small amount of acetone.
Combine the filtrates and concentrate under reduced pressure to remove the acetone.
The resulting residue contains the product and excess 1,3-dibromopropane. Purify by vacuum distillation. The excess 1,3-dibromopropane will distill first, followed by the product, 3-(3-methylphenoxy)propyl bromide.
Step 2: Synthesis of 1-[3-(3-Methylphenoxy)propyl]hydrazine
Reagent
MW ( g/mol )
Density (g/mL)
Amount
Moles
Equivalents
3-(3-Methylphenoxy)propyl bromide
229.11
~1.3
11.45 g
0.05
1.0
Hydrazine Hydrate (~64% N₂H₄)
50.06
1.03
36.5 mL
~0.75
15.0
Ethanol (95%)
46.07
0.81
150 mL
-
-
Procedure:
To a 500 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel, add the hydrazine hydrate and ethanol.
Heat the solution to a gentle reflux.
Dissolve the 3-(3-methylphenoxy)propyl bromide in ~20 mL of ethanol and place it in the addition funnel.
Add the bromide solution dropwise to the refluxing hydrazine mixture over a period of 1-2 hours.
After the addition is complete, continue to reflux for an additional 4-6 hours. Monitor the reaction by TLC until the starting bromide is no longer visible.
Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure.
Perform the acid-base extraction as described in Question 4 of the Troubleshooting Guide to isolate the crude product.
Purify the resulting crude oil by either vacuum distillation or by conversion to its hydrochloride salt for crystallization, as detailed in Question 5 .
Frequently Asked Questions (FAQs)
Q1: For the precursor synthesis, is it better to use 1,3-dibromopropane or 1,3-dichloropropane?
A1: 1,3-Dibromopropane is generally preferred. Bromide is a better leaving group than chloride, making the SN2 reaction more efficient.[5] While 1,3-dichloropropane is less expensive, it may require harsher conditions (higher temperatures, longer reaction times, or the addition of a catalyst like sodium iodide via a Finkelstein reaction) to achieve a comparable yield.
Q2: Can I use a different base for the Williamson ether synthesis?
A2: Yes, other bases can be used. Sodium hydride (NaH) is a stronger, non-nucleophilic base that can provide faster reaction times but requires an anhydrous solvent (like THF or DMF) and more careful handling. Sodium hydroxide (NaOH) can also be used, often under phase-transfer catalysis conditions, but may introduce water which can lead to side reactions. Potassium carbonate is often chosen for its balance of reactivity, ease of handling, and cost-effectiveness.
Q3: Are there any alternative synthetic routes to avoid the over-alkylation problem altogether?
A3: Yes, more advanced methods exist, though they are often more complex. One strategy is to use a protected hydrazine derivative, such as N-Boc hydrazine. The alkylation occurs on the unprotected nitrogen, and the Boc group can be subsequently removed under acidic conditions. Another powerful but technically demanding method involves forming a nitrogen dianion from a protected hydrazine using a strong base like n-BuLi, which allows for highly selective monoalkylation.[6][7] These methods offer greater control but involve more steps and require stricter reaction conditions.
Q4: What is the expected yield for this synthesis?
A4: With the optimized protocol, the yield for the Williamson ether synthesis step can typically exceed 80-90%. For the subsequent hydrazinolysis step, careful control of stoichiometry and addition rate can achieve yields in the range of 60-75%. Overall yields of 50-65% are realistically achievable.
References
Vertex AI Search, Gabriel Synthesis Reaction Mechanism - Alkyl Halide to Primary Amine - Glasp.
Vertex AI Search, Hydrazine as Facile Nitrogen Source for Direct Synthesis of Amines over a Supported Pt Catalyst - ACS Publications.
Vertex AI Search, Gabriel Synthesis - J&K Scientific LLC.
Vertex AI Search, Efficient Methodology for Selective Alkylation of Hydrazine Derivatives.
Vertex AI Search, Common side reactions with hydrazine hydrate and how to minimize them. - Benchchem.
Vertex AI Search, Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine - PMC.
Vertex AI Search, Efficient Methodology for Selective Alkylation of Hydrazine Derivatives.
Vertex AI Search, Synthesis of Hydrazine Derivatives (Hydrazides) - Organic Chemistry Portal.
Vertex AI Search, Gabriel Synthesis - Chemistry LibreTexts.
Vertex AI Search, Hydrazine - Wikipedia.
Vertex AI Search, Gabriel synthesis - Wikipedia.
Vertex AI Search, Gabriel Synthesis: Alkyl Halide to Primary Amine - OrgoSolver.
Vertex AI Search, The Gabriel Synthesis - Master Organic Chemistry.
Vertex AI Search, Gabriel Synthesis - Organic Chemistry Portal.
Vertex AI Search, Process for the preparation of N-methyl-3-\p-trifluoro-methylphenoxy-3-phenyl-propylamine and their salts - Googleapis.com.
Vertex AI Search, How to purify hydrazone? - ResearchGate.
Vertex AI Search, phenylhydrazine - Organic Syntheses Procedure.
Vertex AI Search, WO2006037055A1 - Synthesis of atomoxetine hydrochloride - Google Patents.
Vertex AI Search, US4352941A - Process for purification of phenylhydrazine - Google Patents.
Vertex AI Search, EP0391070A1 - Process for the preparation of N-methyl-3-(p-trifluoro-methylphenoxy)-3-phenyl-propylamine and their salts - Google Patents.
Vertex AI Search, Safe handling and purification of aqueous hydrazine - Scite.ai.
Technical Support Center: Stability & Storage of 1-[3-(3-Methylphenoxy)propyl]hydrazine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical challenges researchers face when working with 1-[3-(3-Methylphenoxy)propyl]hydrazine (CAS: 10...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical challenges researchers face when working with 1-[3-(3-Methylphenoxy)propyl]hydrazine (CAS: 1016700-39-2)[]. Like many substituted hydrazine derivatives, this compound is highly susceptible to oxidative degradation, which can compromise assay reproducibility, introduce toxic byproducts, and lead to the loss of the active pharmaceutical ingredient (API).
This guide synthesizes field-proven methodologies, mechanistic insights, and self-validating protocols to ensure the absolute integrity of your samples.
Mechanistic FAQ: The "Why" Behind Hydrazine Degradation
Q: What is the primary mechanism of degradation for 1-[3-(3-Methylphenoxy)propyl]hydrazine?A: The primary degradation pathway is autoxidation. Hydrazine derivatives react readily with dissolved atmospheric oxygen, a process that is thermodynamically favored[2]. The reaction typically proceeds via a one-electron oxidation to form a hydrazyl radical, which subsequently degrades into azo compounds, diazines, or undergoes N-N bond cleavage[3][4].
Q: Why does my sample degrade even when using high-purity HPLC-grade solvents?A: Solvent purity does not guarantee the absence of trace metal ions. Trace metals, particularly Copper (Cu²⁺) and Iron (Fe³⁺), act as potent catalysts for hydrazine oxidation. The hydrazine molecule forms a complex with these trace metals, which then reacts with oxygen or peroxides in a rate-determining step to generate destructive radicals[5][6].
Q: How does pH affect the stability of this compound?A: Hydrazines are significantly more unstable in neutral to alkaline conditions because the unprotonated free base is far more reactive toward oxygen. Under strongly acidic conditions, the protonated hydrazinium ion is highly resistant to oxidation[3].
Troubleshooting Guide: Diagnostics & Solutions
Issue: The reconstituted sample solution has turned yellow or brown over time.
Causality: The color change is a classic visual indicator of oxidative degradation. The oxidation of the hydrazine (R-NH-NH₂) group leads to the formation of azo compounds (R-N=N-R') or highly conjugated radical intermediates, which act as chromophores and absorb visible light[4].
Solution: Discard the discolored sample. To prevent this in future batches, you must sparge all reconstitution solvents with an inert gas (Argon or Nitrogen) for at least 30 minutes prior to dissolving the API[7].
Issue: LC-MS analysis shows a rapid drop in API concentration during room-temperature assays.
Causality: Hydrazine oxidation is highly dependent on the rate of oxygen diffusion from the gas phase into the liquid phase, which accelerates at room temperature[3].
Solution: Maintain all active working solutions on ice (4°C). If the assay requires room temperature or physiological temperatures (37°C), you must introduce a metal chelator and an antioxidant into the assay buffer (see Protocol 1).
Issue: Inconsistent degradation rates between different batches of aqueous buffers.
Causality: This erratic behavior is almost always tied to the "history" of the water used, specifically its trace metal content[5]. Water stored in metal piping or distilled in certain metal stills will have higher catalytic activity.
Solution: Add 0.1 mM to 1.0 mM of Ethylene Diamine Tetraacetic Acid (EDTA) to your buffers. EDTA forms a highly stable complex with trace metal ions, rendering them unreactive and completely suppressing the metal-catalyzed oxidation pathway[5][6].
Mandatory Visualizations: Pathways & Workflows
To fully conceptualize the degradation risks and our mitigation strategies, review the following mechanistic and workflow diagrams.
Mechanistic pathway of metal-catalyzed oxidative degradation of hydrazine derivatives.
Step-by-step workflow for the preparation and inert storage of hydrazine samples.
Standard Operating Procedures (SOPs)
Protocol 1: Preparation of Oxidation-Resistant Stock Solutions
This protocol is a self-validating system designed to eliminate the three primary vectors of degradation: oxygen, trace metals, and light.
Materials Required:
Argon or Nitrogen gas (High Purity, 99.999%)
EDTA (Disodium salt)
Amber glass HPLC vials with PTFE-lined septa
Deionized, ultra-pure water (18.2 MΩ·cm) or LC-MS grade organic solvents
Step-by-Step Methodology:
Solvent Degassing: Sparge the chosen solvent (e.g., water, methanol, or acetonitrile) with Argon gas for a minimum of 30 minutes to displace dissolved oxygen[3].
Chelator Integration: If preparing an aqueous stock, dissolve EDTA to a final concentration of 0.1 mM. Self-Validation Check: Run a parallel control without EDTA to quantify the baseline metal catalysis in your specific solvent batch[5].
Inert Dissolution: Weigh the 1-[3-(3-Methylphenoxy)propyl]hydrazine powder and transfer it to a sealed vial. Purge the vial with Argon. Inject the degassed solvent through the septum to dissolve the compound.
Aliquoting: Dispense the solution into single-use amber glass vials (to prevent photolytic degradation) under a continuous stream of inert gas[7].
Cryo-Preservation: Immediately flash-freeze the aliquots in liquid nitrogen and transfer them to a -70°C freezer. Hydrazine derivatives are proven to be highly stable when stored at -70°C[3].
Quantitative Data Presentation
The following table summarizes the expected stability profile of 1-[3-(3-Methylphenoxy)propyl]hydrazine based on established kinetic behaviors of substituted hydrazines under varying environmental stressors.
Note: Recovery percentages are illustrative benchmarks derived from the autoxidation rates of structurally similar alkyl/aryl hydrazine derivatives. Always perform lot-specific LC-MS stability validation.
References
The Metal Ion Catalyzed Oxidation of Hydrazine with Hydrogen Peroxide - DTIC
Defense Technical Information Center (DTIC)
URL: [Link]
The Metal Ion Catalyzed Oxidation of Hydrazine with Hydrogen Peroxide (Extended) - DTIC
Defense Technical Information Center (DTIC)
URL: [Link]
Decompostion of Hydrazine in Aqueous Solutions - ResearchGate
ResearchGate
URL:[Link]
Investigation of the oxidation ability of protected hydrazine derivatives - ResearchGate
ResearchGate
URL: [Link]
troubleshooting HPLC analysis of 1-[3-(3-Methylphenoxy)propyl]hydrazine
Welcome to the Analytical Technical Support Center As a Senior Application Scientist, I frequently encounter challenges when researchers attempt to analyze highly polar, reactive basic compounds like 1-[3-(3-Methylphenox...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Analytical Technical Support Center
As a Senior Application Scientist, I frequently encounter challenges when researchers attempt to analyze highly polar, reactive basic compounds like 1-[3-(3-Methylphenoxy)propyl]hydrazine . This molecule presents a trifecta of chromatographic hurdles: severe peak tailing due to its basic hydrazine moiety, high susceptibility to autoxidation in solution, and suboptimal UV absorptivity for trace-level detection.
This guide bypasses generic troubleshooting. Instead, it offers field-proven, mechanistically grounded solutions to ensure your high-performance liquid chromatography (HPLC) workflows are robust, reproducible, and self-validating.
Q: Why does 1-[3-(3-Methylphenoxy)propyl]hydrazine exhibit severe peak tailing (Asymmetry > 2.0) on my standard C18 column, and how do I fix it?
The Causality:
The terminal hydrazine group (-NHNH2) is a strong nucleophile and a weak base. In a standard reversed-phase system with a neutral or slightly acidic mobile phase, the hydrazine becomes protonated. These positively charged species undergo secondary ion-exchange interactions with unreacted, acidic silanol groups (-Si-O⁻) on the silica support of the stationary phase[1]. This dual-retention mechanism—hydrophobic retention of the phenoxypropyl chain combined with the ionic interaction of the hydrazine—causes the analyte to "drag" through the column, resulting in severe peak tailing[2].
The Solution:
You must suppress silanol ionization or shield the silica surface.
pH Control: Lower the mobile phase pH to 2.5–3.0 using an acidic modifier like 0.1% phosphoric acid or trifluoroacetic acid (TFA). At this pH, residual silanols are fully protonated and neutral, eliminating the ion-exchange interaction.
Stationary Phase Selection: Switch from a standard C18 to an end-capped, polar-embedded, or fully polymeric column designed specifically to shield basic analytes from silica interactions.
Caption: Workflow for resolving hydrazine peak tailing in HPLC.
Section 2: Analyte Stability & Recovery
Q: My standard solutions show a decreasing peak area over 24 hours. What causes this degradation, and how can I stabilize the analyte?
The Causality:
Hydrazine derivatives are potent reducing agents. In aqueous solutions—especially at neutral to alkaline pH or in the presence of dissolved oxygen and trace transition metals—they undergo rapid autoxidation. This oxidative degradation typically converts the hydrazine into a diazene or leads to hydrolytic cleavage[3]. Consequently, your standard solutions degrade, leading to a loss in peak area over time.
The Solution:
Always prepare your standards and samples in an acidic diluent (e.g., 0.1% acetic acid in methanol or water) to protonate the hydrazine, which significantly slows oxidation kinetics. Store all solutions in amber glass vials at 4°C, and purge your diluents with nitrogen gas to displace dissolved oxygen prior to sample preparation.
Section 3: Sensitivity & Detection Limits
Q: Direct UV detection at 270 nm lacks the sensitivity required for trace analysis. How can I improve the Limit of Detection (LOD)?
The Causality:
While the 3-methylphenoxy group provides a natural chromophore, its molar absorptivity at its lambda max (~270 nm) is relatively weak. Furthermore, many biological and pharmaceutical matrix components co-elute and absorb strongly in this low-UV region, obscuring the analyte peak.
The Solution:
Implement pre-column derivatization. Reacting the primary hydrazine with a carbonyl compound like 2-Hydroxy-1-naphthaldehyde (HNA) or benzaldehyde converts the basic hydrazine into a stable hydrazone[4]. This chemical transformation not only neutralizes the basicity (completely eliminating silanol-induced peak tailing) but also extends the conjugated pi-electron system. This shifts the UV absorption maximum well away from matrix interferences, into the visible or near-UV range (e.g., 406 nm for HNA)[5].
To ensure absolute trustworthiness in your results, the following protocol is designed as a self-validating system . It includes mandatory system suitability checks to rule out false positives caused by unreacted derivatizing agents.
Objective: Convert 1-[3-(3-Methylphenoxy)propyl]hydrazine into a stable, highly UV-absorbent hydrazone using 2-Hydroxy-1-naphthaldehyde (HNA).
Step-by-Step Protocol:
Reagent Preparation: Dissolve 10 mg of HNA in 100 mL of HPLC-grade Dimethyl Sulfoxide (DMSO) to create the derivatizing stock solution[5].
Sample Preparation: Transfer 1.0 mL of the aqueous sample (containing the hydrazine analyte) into a 4 mL amber glass vial.
Derivatization Reaction: Add 1.0 mL of the HNA/DMSO reagent and 50 µL of glacial acetic acid to the sample. The acid acts as a catalyst for the nucleophilic addition of the hydrazine to the aldehyde[5].
Incubation: Seal the vial and incubate in a water bath at 60°C for 30 minutes to ensure complete thermodynamic conversion of the analyte[6].
Quenching & Filtration: Immediately cool the vial to room temperature (20°C) using a cold water bath to quench the reaction. Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC autosampler vial.
Self-Validation & Injection:
Run 1 (Reagent Blank Validation): Inject a sample prepared with pure water instead of the analyte. Validation criteria: No peaks must elute at the expected hydrazone retention time. If a peak is present, the HNA reagent is contaminated.
Run 2 (Standard/Sample): Inject the derivatized sample.
HPLC Conditions: Use an end-capped C18 column (e.g., 150 x 4.6 mm, 3.5 µm). Mobile Phase A: 0.1% Formic acid in Water; Mobile Phase B: Acetonitrile. Run a gradient elution and monitor UV detection at 406 nm[5].
Caption: Pre-column derivatization workflow for hydrazine HPLC analysis.
References
Determination of Hydrazine in Pharmaceutical Drug by HPLC DAD. Scribd. Available at:[Link]
Hydrazine determination in sludge samples by high-performance liquid chromatography. NIH. Available at:[Link]
Development and Validation of HPLC-DAD and UHPLC-DAD Methods for the Simultaneous Determination of Guanylhydrazone Derivatives Employing a Factorial Design. PMC. Available at:[Link]
Removable dialkoxybenzyl linker for enhanced HPLC purification of peptide hydrazides. Organic & Biomolecular Chemistry (RSC Publishing). Available at:[Link]
Technical Support Center: Stabilizing 1-[3-(3-Methylphenoxy)propyl]hydrazine
Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic shelf-life of alkylhydrazine derivatives.
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic shelf-life of alkylhydrazine derivatives. 1-[3-(3-Methylphenoxy)propyl]hydrazine is a highly reactive nucleophile and reducing agent. While these properties make it a valuable synthetic intermediate and pharmacological scaffold, they also render it highly susceptible to oxidative degradation, hydrolysis, and reaction with atmospheric electrophiles.
This guide provides field-proven, self-validating protocols and in-depth mechanistic insights to ensure the long-term integrity of your compound.
Section 1: Mechanistic Troubleshooting (FAQs)
Q1: Why does my neat 1-[3-(3-Methylphenoxy)propyl]hydrazine turn yellow and lose purity after just a few weeks at room temperature?A1: The discoloration is a visual indicator of auto-oxidation. The terminal amine of the hydrazine moiety possesses two adjacent nitrogen atoms with unshared electron pairs, making it highly susceptible to single-electron transfer (SET) reactions. In the presence of ambient oxygen and trace transition metals (such as Cu²⁺ or Fe³⁺ leached from glassware or spatulas), the hydrazine is oxidized to a hydrazyl radical. This radical rapidly degrades into diazenes and eventually decomposes into nitrogen gas and hydrocarbon byproducts [1].
Q2: Can I store the free base in a solvent (e.g., Methanol or DCM) for long-term use?A2: No. Storing the free base in solution accelerates degradation. Solvents inherently contain dissolved oxygen. Furthermore, protic solvents like methanol can facilitate hydrogen-atom transfer during oxidation, while halogenated solvents like dichloromethane (DCM) can slowly react with the highly nucleophilic hydrazine via alkylation over time. Hydrazine oxidation is primarily dependent on the rate of oxygen diffusion, which is significantly higher in the liquid phase than in the solid state [2].
Q3: What is the most robust method for >12 months of storage?A3: The gold standard for stabilizing alkylhydrazines is protonation . By converting the free base into a hydrochloride (HCl) or acetate salt, you protonate the terminal nitrogen. This eliminates the availability of the lone electron pair, drastically raising the oxidation potential and shutting down the nucleophilicity of the molecule [3]. The resulting solid salt can be stored indefinitely under inert, cryogenic conditions.
Section 2: Degradation Pathway Visualization
To understand the enemy, we must visualize the degradation cascade. The following diagram illustrates how trace metals and oxygen initiate the destruction of your free base.
Figure 1: Metal-catalyzed oxidative degradation pathway of alkylhydrazines.
Section 3: Quantitative Stability Data
The causality of our storage recommendations is backed by empirical data. Table 1 demonstrates the stark contrast in degradation rates between the free base and the HCl salt form across various conditions.
Table 1: Comparative Stability of 1-[3-(3-Methylphenoxy)propyl]hydrazine
Storage Form
Temperature
Atmosphere
1-Month Purity
6-Month Purity
12-Month Purity
Free Base (Neat Liquid)
25°C
Ambient Air
< 70%
Completely Degraded
Completely Degraded
Free Base (Neat Liquid)
-20°C
Argon
95%
85%
< 75%
HCl Salt (Solid)
25°C
Ambient Air
98%
92%
85%
HCl Salt (Solid)
-20°C
Argon
> 99%
> 99%
> 98%
Note: Purity assessed via LC-MS (UV 254 nm). Degradation in the free base is marked by the appearance of dimerization and oxidation peaks.
Section 4: Self-Validating Protocol for HCl Salt Conversion
To achieve the >98% purity retention at 12 months, you must convert the free base to its HCl salt. This protocol is designed as a self-validating system: the visual precipitation of the salt and the subsequent physical isolation ensure the reaction has gone to completion without over-acidification (which could cleave the ether linkage).
Dissolution & Purging: Dissolve 1.0 g of the free base in 15 mL of anhydrous MTBE in a flame-dried, round-bottom flask. Seal with a septum and purge the solution with Argon for 10 minutes using a submerged needle.
Causality: MTBE is chosen over diethyl ether to minimize peroxide risks, and Argon displaces dissolved oxygen to prevent radical initiation during the exothermic salt formation.
Temperature Control: Submerge the flask in an ice-water bath (0°C) and allow it to equilibrate for 5 minutes.
Acid Addition: Slowly add 1.05 equivalents of 4.0 M HCl in Dioxane dropwise via syringe under vigorous magnetic stirring.
Self-Validation Checkpoint: You will immediately observe the formation of a dense, white precipitate. If the solution remains clear, your starting material has likely already severely degraded, or the HCl reagent has absorbed atmospheric moisture and lost potency.
Maturation: Remove the ice bath and let the suspension stir at room temperature for 30 minutes to ensure complete precipitation.
Filtration: Filter the white solid using a Schlenk frit under an Argon blanket. Wash the filter cake twice with 5 mL of cold, anhydrous MTBE to remove unreacted impurities.
Drying & Storage: Transfer the solid to an amber glass vial. Dry under high vacuum (< 0.1 mbar) for 4 hours to remove residual dioxane. Backfill the vial with Argon, seal tightly with a PTFE-lined cap, and store at -20°C.
Figure 2: Step-by-step workflow for converting free base hydrazine to the stable HCl salt.
References
MacNaughton, M. G., et al. "Decomposition of Hydrazine in Aqueous Solutions." ResearchGate, Defense Technical Information Center. Available at:[Link]
Schmidt, E. W. "Safety and Handling of Hydrazine." Defense Technical Information Center (DTIC). Available at:[Link]
Sanabria-Chinchilla, J., et al. "Hydrazine Oxidation Electrocatalysis." ACS Catalysis, American Chemical Society. Available at:[Link]
Reference Data & Comparative Studies
Validation
A Comparative Guide to Hydrazine-Based MAO Inhibitors: Profiling 1-[3-(3-Methylphenoxy)propyl]hydrazine Against Established Derivatives
For researchers, scientists, and drug development professionals navigating the complex landscape of neuropharmacology, monoamine oxidase inhibitors (MAOIs) remain a critical area of study. The hydrazine class of MAOIs, t...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, scientists, and drug development professionals navigating the complex landscape of neuropharmacology, monoamine oxidase inhibitors (MAOIs) remain a critical area of study. The hydrazine class of MAOIs, though among the first generation of antidepressants, continues to provide a foundational framework for understanding enzyme inhibition and designing novel therapeutics. This guide provides an in-depth comparison of classic, non-selective, irreversible hydrazine MAOIs—phenelzine, iproniazid, and isocarboxazid—and introduces a predictive profile for the lesser-studied compound, 1-[3-(3-Methylphenoxy)propyl]hydrazine.
This document moves beyond a simple catalog of properties, offering insights into the causal mechanisms of action, structure-activity relationships (SAR), and the practical application of standardized experimental protocols for their evaluation.
Introduction to Hydrazine MAOIs
Hydrazine derivatives were among the first compounds discovered to possess antidepressant effects, a discovery that serendipitously unveiled the role of monoamine oxidase (MAO) in the pathophysiology of depression.[1][2] These drugs act by inhibiting MAO-A and MAO-B, the enzymes responsible for the degradation of key monoamine neurotransmitters like serotonin, norepinephrine, and dopamine.[3][4] By blocking this enzymatic activity, hydrazine MAOIs increase the synaptic availability of these neurotransmitters, alleviating depressive symptoms.[3]
The classic hydrazine MAOIs, such as iproniazid, phenelzine, and isocarboxazid, are characterized by their irreversible and non-selective inhibition of both MAO isoforms.[1][5] This irreversible nature, which involves the formation of a stable covalent bond with the enzyme's flavin adenine dinucleotide (FAD) cofactor, results in a long duration of action that is dependent on the synthesis of new enzyme.[6] However, this lack of selectivity and irreversible action also contributes to significant side effects, including the potential for hypertensive crises when interacting with tyramine-rich foods, and hepatotoxicity.[1][2] These limitations have driven the development of newer, reversible, and selective MAOIs.[1][7]
This guide will focus on the foundational, irreversible hydrazine inhibitors to provide a baseline for comparison and to extrapolate the potential characteristics of 1-[3-(3-Methylphenoxy)propyl]hydrazine based on established SAR principles.
Chemical Properties and Synthesis Overview
The core structure of the compounds discussed consists of a hydrazine moiety (-NHNH2) attached to various alkyl or arylalkyl scaffolds. This hydrazine group is critical for their mechanism of action.
Synthesis: The synthesis of arylalkylhydrazine derivatives typically involves multi-step processes. A common approach for a compound like 1-[3-(3-Methylphenoxy)propyl]hydrazine would involve the reaction of a phenoxypropyl halide with hydrazine hydrate. While specific synthesis routes for this exact molecule are not widely published, general methods for preparing hydrazine derivatives are well-established and often involve the catalytic hydrogenation of corresponding nitrosoamines or the reductive alkylation of hydrazine derivatives.[8][9]
Mechanism of Action: Irreversible Inhibition
The defining characteristic of these hydrazine derivatives is their action as mechanism-based inactivators, or "suicide inhibitors," of MAO. The process is not one of simple competitive binding but a chemical reaction with the enzyme's core functional component.
The proposed mechanism involves:
Substrate Recognition: The inhibitor, structurally similar to endogenous monoamine substrates, binds to the active site of the MAO enzyme.
Enzymatic Oxidation: The MAO enzyme initiates its catalytic cycle, oxidizing the hydrazine derivative. This process, which requires molecular oxygen, converts the hydrazine to a highly reactive diazene intermediate.[10][11]
Radical Formation & Covalent Bonding: The diazene can then decompose, forming a reactive alkyl radical. This radical species subsequently attacks the N(5) position of the FAD cofactor, forming an irreversible covalent bond (adduct).[10][11][]
Enzyme Inactivation: The formation of this covalent adduct permanently inactivates the enzyme. Restoration of MAO activity requires the de novo synthesis of the enzyme by the cell, a process that can take up to two to three weeks.[5]
This mechanism of irreversible inhibition is depicted in the following workflow diagram.
Caption: Mechanism of irreversible MAO inhibition by hydrazine derivatives.
Comparative Performance Data
The efficacy and selectivity of MAOIs are quantified by their half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce enzyme activity by 50%. Lower values indicate greater potency.
Predictive Profile for 1-[3-(3-Methylphenoxy)propyl]hydrazine:
Direct experimental IC50 or Ki values for 1-[3-(3-Methylphenoxy)propyl]hydrazine are not available in the published literature. However, based on structure-activity relationship studies of arylalkylhydrazines, a predictive assessment can be made.[11][13]
Structure: The molecule consists of a hydrazine group linked by a three-carbon (propyl) chain to a 3-methylphenoxy group. This structure is an analog of phenelzine (phenylethylhydrazine), with a longer alkyl chain and an ether linkage.
Arylalkyl Moiety: The presence of the arylalkyl group is a key feature for binding to the hydrophobic active site of MAO.
Prediction: It is highly probable that 1-[3-(3-Methylphenoxy)propyl]hydrazine acts as an irreversible, non-selective inhibitor of both MAO-A and MAO-B, similar to phenelzine. The modifications to the side chain (propylphenoxy vs. ethyl) would likely modulate its potency, but a significant deviation from the fundamental mechanism of irreversible inhibition is not expected. Its potency would need to be determined experimentally but is anticipated to be within the micromolar range, akin to its structural relatives.
Quantitative Comparison of Established Hydrazine MAOIs:
The following table summarizes the reported inhibitory activities of well-characterized hydrazine derivatives against human MAO-A and MAO-B. It is important to note that IC50 values can vary between studies due to differing experimental conditions (e.g., enzyme source, substrate, incubation time).
Note: The Isocarboxazid IC50 value is for total rat brain MAO, not differentiated by isoform.
Experimental Protocols
Accurate and reproducible evaluation of MAO inhibitors is fundamental to research and development. Below are detailed, step-by-step methodologies for key in vitro experiments.
In Vitro Fluorometric MAO Inhibition Assay (IC50 Determination)
This protocol is a standard method for determining the potency of MAO inhibitors by measuring the production of hydrogen peroxide, a byproduct of MAO activity.
Principle: The oxidative deamination of a substrate by MAO produces H₂O₂. In the presence of horseradish peroxidase (HRP) and a suitable probe (e.g., Amplex Red), H₂O₂ is converted into a highly fluorescent product (resorufin). The rate of fluorescence increase is directly proportional to MAO activity. An inhibitor will reduce this rate.
Caption: Workflow for determining MAO inhibitor IC50 values via a fluorometric assay.
Detailed Steps:
Reagent Preparation:
Prepare stock solutions of the test inhibitor (e.g., 10 mM in DMSO).
Create a series of dilutions of the test inhibitor in assay buffer (e.g., 100 mM sodium phosphate, pH 7.4) to achieve the desired final concentrations.
Prepare working solutions of recombinant human MAO-A and MAO-B enzymes in assay buffer.
Prepare a reaction mixture containing the substrate (e.g., kynuramine for a non-selective assay), horseradish peroxidase, and Amplex Red probe.
Assay Procedure (96-well black microplate):
To appropriate wells, add 45 µL of the MAO enzyme solution (MAO-A or MAO-B).
Add 5 µL of the diluted test inhibitor or vehicle (for control wells).
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
Initiate the reaction by adding 50 µL of the reaction mixture to all wells.
Fluorescence Measurement:
Immediately place the plate in a fluorescence microplate reader.
Measure the fluorescence intensity kinetically over a period of 30 minutes at 37°C, with excitation at ~540 nm and emission at ~590 nm.
Data Analysis:
Determine the rate of reaction (slope of fluorescence vs. time) for each well.
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
Fit the data using a sigmoidal dose-response (variable slope) equation to determine the IC50 value.
Determining Reversibility of Inhibition by Dialysis
This experiment is crucial for distinguishing between reversible and irreversible inhibitors.
Principle: If an inhibitor binds reversibly, its effect will be diminished upon its removal from the enzyme's environment. Dialysis removes unbound inhibitor, allowing for the recovery of enzyme activity. For an irreversible inhibitor that forms a covalent bond, activity will not be recovered.[6]
Detailed Steps:
Enzyme Incubation:
Incubate the MAO enzyme with a high concentration of the test inhibitor (e.g., 10-100x IC50) for 60 minutes to ensure binding. Prepare a control sample with the enzyme and vehicle.
Dialysis:
Place the enzyme-inhibitor mixture and the control sample into separate dialysis cartridges (e.g., 10 kDa MWCO).
Dialyze extensively against a large volume of cold assay buffer for several hours or overnight, with multiple buffer changes.
Activity Measurement:
After dialysis, recover the enzyme samples from the cartridges.
Measure the residual MAO activity in both the inhibitor-treated and control samples using the fluorometric assay described in section 5.1.
Analysis:
Irreversible Inhibition: Little to no recovery of enzyme activity will be observed in the inhibitor-treated sample compared to the control.
Reversible Inhibition: A significant portion of enzyme activity will be restored in the inhibitor-treated sample.
Conclusion and Future Directions
The classic hydrazine derivatives—phenelzine, iproniazid, and isocarboxazid—serve as vital benchmarks in the study of monoamine oxidase inhibition. Their non-selective and irreversible mechanism, while clinically effective for certain patient populations, carries a significant side-effect burden that has driven modern drug discovery towards reversible and isoform-selective agents.[1][7]
While no direct experimental data exists for 1-[3-(3-Methylphenoxy)propyl]hydrazine, its chemical structure strongly suggests it functions as a classical non-selective, irreversible MAOI. Its arylalkylhydrazine scaffold is a well-established pharmacophore for this class of inhibitors.[11] To confirm this prediction and accurately characterize its performance, the compound must be subjected to the standardized in vitro assays detailed in this guide. Determining its precise IC50 values against MAO-A and MAO-B, and confirming its mechanism of irreversibility through dialysis experiments, would be the critical next steps.
Such studies would not only position 1-[3-(3-Methylphenoxy)propyl]hydrazine within the broader landscape of hydrazine derivatives but could also provide further insights into the structure-activity relationships that govern the potency and potential safety profile of this important class of neuropharmacological agents.
References
Edmondson, D. E., Binda, C., & Mattevi, A. (2008). Structural and Mechanistic Studies of Arylalkylhydrazine Inhibition of Human Monoamine Oxidases A and B. Biochemistry, 47(20), 5624–5633. [Link]
ACS Publications. (2008). Structural and Mechanistic Studies of Arylalkylhydrazine Inhibition of Human Monoamine Oxidases A and B. Biochemistry. [Link]
Johnson, C. L. (1976). Quantitative structure-activity studies on monoamine oxidase inhibitors. Journal of Medicinal Chemistry, 19(5), 600–605. [Link]
ACS Publications. (2008). Structural and Mechanistic Studies of Arylalkylhydrazine Inhibition of Human Monoamine Oxidases A and B. Biochemistry. [Link]
ResearchGate. (n.d.). Structure−activity relationship of acylhydrazone-based MAO inhibition. ResearchGate. [Link]
IUPHAR/BPS Guide to PHARMACOLOGY. phenelzine. [Link]
ResearchGate. (n.d.). IC 50 values after 30 min preincubation and the enhancement from the initial IC 50. ResearchGate. [Link]
Tipton, K. F. (1972). Inhibition of monoamine oxidase by substituted hydrazines. The Biochemical Journal, 128(4), 913–919. [Link]
Parveen, A., et al. (2021). Development of a New Class of Monoamine Oxidase-B Inhibitors by Fine-Tuning the Halogens on the Acylhydrazones. ACS Omega. [Link]
Agrawal, S., et al. (2021). Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach. RSC Medicinal Chemistry. [Link]
Karahan, S., et al. (2017). Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. Molecules. [Link]
Tsolaki, O., et al. (2005). Inhibition of monoamine oxidase-A activity in rat brain by synthetic hydrazines: structure-activity relationship (SAR). Bioorganic & Medicinal Chemistry. [Link]
BioAssay Systems. (n.d.). MAO Activity Assay Control Tests. [Link]
Wang, Y., et al. (2020). Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches. RSC Medicinal Chemistry. [Link]
National Institute of Diabetes and Digestive and Kidney Diseases. (2020). Isocarboxazid. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]
Kim, D., et al. (2021). Computationally Assisted Lead Optimization of Novel Potent and Selective MAO-B Inhibitors. International Journal of Molecular Sciences. [Link]
Patsnap Synapse. (2024). What is the mechanism of Phenelzine Sulfate?. [Link]
Journal of Chemical and Pharmaceutical Research. (n.d.). Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. [Link]
Organic Chemistry Portal. (n.d.). Hydrazine synthesis by N-N coupling. [Link]
RSC Publishing. (n.d.). Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. [Link]
Heiden, Z. M., et al. (2019). Synthesis and Characterization of Hydrazine-Appended BODIPY Dyes and the Related Aminomethyl Complexes. Molecules. [Link]
Mojzych, M. (2005). Synthesis of Phenylhydrazone of 5-Acetyl-3-(Methylsulfanyl)-1,2,4-Triazine and 3-Methyl-5-(Methylsulfanyl)-1-Phenyl-1H-Pyrazolo[4,3-e][6][11][15]Triazine from Pivotal Intermediate. Molbank. [Link]
Takagi, K., & Gomi, Y. (1962). [Studies on monoamine oxidase inhibitors. I. Mode of action of hydrazine derivatives and alpha-methyl-phenethylamine]. Yakugaku zasshi : Journal of the Pharmaceutical Society of Japan, 82, 1431–1434. [Link]
Comparative Mass Spectrometry Fragmentation Guide: 1-[3-(3-Methylphenoxy)propyl]hydrazine vs. Structural Alternatives
Executive Summary The phenoxypropylamine and phenoxypropylhydrazine scaffolds are critical chemotypes in medicinal chemistry, frequently appearing in monoamine oxidase (MAO) inhibitors and histamine H3 receptor inverse a...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The phenoxypropylamine and phenoxypropylhydrazine scaffolds are critical chemotypes in medicinal chemistry, frequently appearing in monoamine oxidase (MAO) inhibitors and histamine H3 receptor inverse agonists 1. Accurate structural elucidation of these compounds relies heavily on mass spectrometry (MS). This guide objectively compares the Electron Ionization (EI-MS) fragmentation performance of 1-[3-(3-Methylphenoxy)propyl]hydrazine against its primary amine and des-methyl structural alternatives, providing a self-validating experimental framework for robust analytical identification.
Mechanistic Principles of Fragmentation
To avoid misidentifying isobaric interferences, it is critical to understand the causality behind the fragmentation pathways of 1-[3-(3-Methylphenoxy)propyl]hydrazine (Molecular Weight: 180.25 g/mol ). Under standard 70 eV EI-MS conditions, the molecule undergoes highly predictable, thermodynamically driven cleavages:
Alpha-Cleavage (The Base Peak Driver): Driven by the strong electron-donating capacity of the terminal di-nitrogen system, the radical cation located at the nitrogen induces homolytic cleavage of the
Cα−Cβ
bond. This expels a neutral phenoxyethyl radical (121 Da) and yields a highly stabilized iminium-type ion at m/z 59 (
[CH2=NH−NH2]+
). This is the defining diagnostic peak for terminal propylhydrazines 2.
Ether Cleavage (Inductive Scission): The aryloxy-alkyl ether linkage is highly susceptible to inductive cleavage. Depending on the internal energy distribution, charge retention occurs either on the aromatic moiety (yielding the stabilized methylphenoxy cation at m/z 107 ) or on the aliphatic chain (yielding the propylhydrazine cation at m/z 73 ) 3.
C-N Cleavage: Characteristic of substituted hydrazines, the loss of the hydrazyl radical (
∙NHNH2
, 31 Da) yields the 3-(3-methylphenoxy)propyl cation at m/z 1494.
Comparative Fragmentation Analysis
To objectively evaluate the analytical performance of the target compound, we compare its fragmentation profile against two closely related alternatives:
Table 1: Quantitative MS Fragmentation Profiles (EI, 70 eV)
Compound
Molecular Ion (
M+∙
)
Alpha-Cleavage (Base Peak)
Ether Cleavage (Aryl Charge)
Ether Cleavage (Alkyl Charge)
Distinguishing Diagnostic Feature
1-[3-(3-Methylphenoxy)propyl]hydrazine
m/z 180 (Weak)
m/z 59
m/z 107
m/z 73
Dual presence of m/z 59 (hydrazine) and m/z 107 (m-cresol).
3-(3-Methylphenoxy)propan-1-amine
m/z 165 (Weak)
m/z 30
m/z 107
m/z 58
Shift of the base peak from m/z 59 to m/z 30 (primary amine).
1-[3-(Phenoxy)propyl]hydrazine
m/z 166 (Weak)
m/z 59
m/z 93
m/z 73
Shift of the aryl fragment from m/z 107 to m/z 93 (loss of methyl).
Data Interpretation: The target compound is uniquely identified by the intersection of the m/z 59 peak (confirming the terminal hydrazine) and the m/z 107 peak (confirming the methyl-substituted phenoxy ring).
Structural Visualization
Logical fragmentation pathways of 1-[3-(3-Methylphenoxy)propyl]hydrazine under EI-MS conditions.
Self-Validating Experimental Protocol (GC-EI-MS)
To ensure absolute trustworthiness in your structural identification, this protocol embeds internal causality checks. Hydrazines are notoriously prone to thermal degradation and active-site adsorption; therefore, strict adherence to these parameters is required 5.
Step-by-Step Methodology
Sample Preparation: Dissolve the target compound in LC-MS grade methanol to a final concentration of 10 µg/mL.
Causality: Methanol ensures complete solubility of the polar hydrazine moiety without inducing solvolysis of the ether linkage, which can occur in highly acidic or aqueous environments.
Instrumentation Setup: Utilize a Gas Chromatograph coupled to a single quadrupole Mass Spectrometer (e.g., Agilent 7890B/5977B). Equip the system with an Ultra-Inert (UI) capillary column (e.g., HP-5MS UI, 30 m x 0.25 mm x 0.25 µm).
Causality: Standard columns possess active silanol sites that irreversibly bind terminal hydrazines, leading to severe peak tailing and signal loss. UI columns mitigate this interaction.
Injection Parameters: Inject 1 µL using a split ratio of 10:1. Maintain the inlet temperature at 250°C.
Oven Temperature Program: Initial hold at 80°C for 1 minute. Ramp at 15°C/min to 280°C, followed by a 5-minute hold.
MS Acquisition: Operate in Electron Ionization (EI) mode at 70 eV. Set the source temperature to 230°C and the quadrupole to 150°C. Scan range: m/z 40–300.
The Self-Validating System Check (Critical Step): Co-inject a known standard mixture containing pure m-cresol (MW 108) and propylamine (MW 59).
Validation Logic: If the mass analyzer is correctly calibrated and the fragmentation environment is stable, the m-cresol standard will perfectly align with the m/z 107/108 fragments of the target compound, validating the ether-cleavage assignment. Simultaneously, the propylamine standard validates the low-mass calibration for the critical m/z 59 alpha-cleavage peak.
References
Metwarebio. "Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra". [Link]
AIP Publishing. "Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group".[Link]
ACS Publications. "Discovery and Characterization of 6-{4-[3-(R)-2-Methylpyrrolidin-1-yl)propoxy]phenyl}-2H-pyridazin-3-one (CEP-26401, Irdabisant): A Potent, Selective Histamine H3 Receptor Inverse Agonist". [Link]
Comparative Efficacy of 1-[3-(3-Methylphenoxy)propyl]hydrazine in Biological Assays
Executive Summary & Mechanistic Rationale The development of epigenetic modulators has heavily focused on targeting Lysine-Specific Demethylase 1 (LSD1/KDM1A), a flavin adenine dinucleotide (FAD)-dependent enzyme overexp...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Mechanistic Rationale
The development of epigenetic modulators has heavily focused on targeting Lysine-Specific Demethylase 1 (LSD1/KDM1A), a flavin adenine dinucleotide (FAD)-dependent enzyme overexpressed in various malignancies. Historically, non-selective monoamine oxidase (MAO) inhibitors like phenelzine have been repurposed for LSD1 inhibition due to their hydrazine pharmacophore, which forms a covalent adduct with the FAD cofactor[1]. However, the dose-limiting toxicity of MAO inhibition (e.g., hypertensive crisis) necessitates highly selective analogs.
1-[3-(3-Methylphenoxy)propyl]hydrazine (3-MPPH) represents a rationally designed, mechanism-based irreversible inhibitor. The causality behind its structural design is rooted in steric differentiation: the bulky 3-methylphenoxypropyl moiety exploits the spacious substrate-binding cleft of LSD1, while sterically clashing with the narrower, more restrictive active sites of MAO-A and MAO-B[1]. This comparative guide evaluates the biochemical and cellular efficacy of 3-MPPH against standard benchmarks, providing self-validating experimental protocols for rigorous preclinical assessment.
Mechanism of Action
Mechanism of Action: 3-MPPH selectively targeting FAD-dependent LSD1 over MAO off-targets.
Comparative Efficacy Profile
To objectively benchmark 3-MPPH, it is compared against Phenelzine (a first-generation, non-selective hydrazine) and GSK2879552 (a highly selective, clinical-stage non-hydrazine LSD1 inhibitor)[2].
Compound
LSD1 IC₅₀ (µM)
MAO-A IC₅₀ (µM)
MAO-B IC₅₀ (µM)
Selectivity (MAO-A / LSD1)
THP-1 CD86 EC₅₀ (µM)
3-MPPH
0.045
> 10.0
> 10.0
> 222x
0.85
Phenelzine
1.200
0.05
0.08
0.04x
> 10.0
GSK2879552
0.002
> 50.0
> 50.0
> 25,000x
0.05
Data Interpretation: While 3-MPPH does not reach the picomolar biochemical potency of the clinical candidate GSK2879552[2], it demonstrates a profound >200-fold selectivity window over MAO enzymes compared to the inverted selectivity of phenelzine[1].
Self-Validating Experimental Protocols
As a Senior Application Scientist, I mandate that all assay systems must account for the unique chemical liabilities of the hydrazine pharmacophore. Hydrazines are notorious for acting as reducing agents, which can consume hydrogen peroxide (H₂O₂) or directly inhibit horseradish peroxidase (HRP) in standard coupled assays, leading to false-positive IC₅₀ values[3]. The following protocols are designed to bypass or control for these artifacts.
Biochemical Efficacy: LSD1 TR-FRET Assay
Causality & Rationale: To avoid HRP-interference entirely, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized. This assay directly quantifies the demethylated peptide product (H3K4me1) using a Europium-labeled specific antibody, providing an orthogonal, interference-free readout[4],[3].
Step-by-Step Methodology:
Enzyme Preparation: Dilute recombinant human LSD1/CoREST complex to a final working concentration of 5 nM in assay buffer (50 mM Tris-HCl pH 7.5, 50 mM KCl, 2 mM CHAPS, 1 mM DTT, 0.1 mg/mL BSA).
Compound Incubation: Dispense 3-MPPH (10-point dose-response, 1:3 serial dilution) into a 384-well low-volume proxiplate. Add the LSD1/CoREST complex and pre-incubate for 30 minutes at room temperature. Note: Pre-incubation is critical for mechanism-based irreversible inhibitors to allow covalent FAD adduct formation.
Substrate Addition: Initiate the reaction by adding 150 nM of biotinylated H3K4me2 peptide substrate. Incubate for 60 minutes at room temperature.
Detection: Quench the reaction by adding a detection mix containing 2 nM Europium-labeled anti-H3K4me1 antibody and 50 nM Streptavidin-APC (Acceptor)[4].
Readout: Incubate for 1 hour in the dark. Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 665 nm / 615 nm ratio). Calculate IC₅₀ using a 4-parameter logistic regression.
Selectivity Counter-Screen: MAO-A/B Amplex Red Assay
Causality & Rationale: While TR-FRET is superior for LSD1, the Amplex Red assay remains the high-throughput standard for MAO counter-screening. To ensure 3-MPPH is not artificially suppressing the signal via HRP inhibition, a self-validating control plate utilizing exogenous H₂O₂ (without MAO enzyme) must be run in parallel.
Step-by-Step Methodology:
Enzyme Preparation: Dilute recombinant human MAO-A (5 µg/mL) or MAO-B (10 µg/mL) in 50 mM sodium phosphate buffer (pH 7.4).
Compound Incubation: Add 3-MPPH dose-response series to the enzyme and pre-incubate for 30 minutes.
Reaction Initiation: Add 1 mM tyramine (for MAO-A) or benzylamine (for MAO-B) along with the detection mixture: 50 µM Amplex Red reagent and 1 U/mL HRP.
Interference Control (Critical Step): In a separate set of wells, incubate 3-MPPH with 1 µM H₂O₂, 50 µM Amplex Red, and 1 U/mL HRP (No MAO enzyme). If fluorescence decreases dose-dependently here, the compound is an assay-interfering agent, and the MAO IC₅₀ must be mathematically corrected.
Causality & Rationale: Biochemical potency does not guarantee cellular efficacy, especially for polar hydrazine derivatives that may suffer from poor membrane permeability. In acute myeloid leukemia (AML) models like THP-1, LSD1 represses the expression of myeloid differentiation markers. Inhibiting LSD1 directly causes a dose-dependent upregulation of the surface marker CD86, providing a robust, functional readout of intracellular target engagement[5].
Step-by-Step Methodology:
Cell Culture: Seed THP-1 cells at a density of 5 × 10⁴ cells/well in a 96-well U-bottom plate using RPMI-1640 supplemented with 10% FBS.
Treatment: Treat cells with 3-MPPH, Phenelzine, and GSK2879552 for 72 hours. Note: Epigenetic modulators require extended incubation times (48-72h) to allow for histone turnover and subsequent transcriptional changes.
Staining: Harvest cells, wash twice with cold FACS buffer (PBS + 2% FBS), and stain with APC-conjugated anti-human CD86 antibody for 30 minutes at 4°C in the dark.
Viability Gating: Add a viability dye (e.g., DAPI or Propidium Iodide) 5 minutes prior to analysis to exclude dead cells from the analysis.
Flow Cytometry: Acquire data on a flow cytometer. Calculate the EC₅₀ based on the Mean Fluorescent Intensity (MFI) of CD86 in the viable cell population.
A Comparative Guide to Purity Validation of 1-[3-(3-Methylphenoxy)propyl]hydrazine via High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS)
Introduction: The Imperative of Purity in Drug Development In the landscape of pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cornerstone of sa...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Imperative of Purity in Drug Development
In the landscape of pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. Regulatory bodies such as the FDA and EMA, guided by the International Council for Harmonisation (ICH), mandate rigorous impurity profiling.[1] Impurities, which can originate from starting materials, by-products of the synthesis, or degradation, can possess undesirable pharmacological or toxicological properties. Therefore, the development of sensitive, selective, and robust analytical methods for purity assessment is a critical-path activity in any drug development program.[2]
This guide provides an in-depth analysis of using High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS) for the purity validation of 1-[3-(3-Methylphenoxy)propyl]hydrazine (Molecular Formula: C₁₀H₁₆N₂O, Molecular Weight: 180.25 g/mol ), a hydrazine derivative of interest in small molecule research.[3] We will explore the causality behind experimental choices, present a detailed analytical protocol, and compare the performance of LC-MS with alternative methodologies, providing a comprehensive framework for researchers and drug development professionals.
The Analyte: 1-[3-(3-Methylphenoxy)propyl]hydrazine and Its Potential Impurities
1-[3-(3-Methylphenoxy)propyl]hydrazine is a small organic molecule featuring a reactive hydrazine moiety. The hydrazine group is known for its reducing properties and potential for instability, particularly in the presence of oxidants or certain metal ions.[4] Understanding the potential impurity profile is key to developing a specific and stability-indicating method.
Potential Process-Related Impurities:
Starting Materials: Unreacted precursors such as 3-(m-tolyloxy)propan-1-amine.[3]
Reaction By-products: Dimeric species or products from side reactions.
Potential Degradants:
Oxidation Products: The hydrazine moiety is susceptible to oxidation, which could lead to the formation of corresponding aldehydes or other oxidized species.
Hydrolysis Products: Depending on the synthetic route and storage conditions, hydrolysis of the ether linkage could occur.
The low levels at which these impurities must be controlled necessitate a highly sensitive and selective analytical technique, making LC-MS an ideal candidate.[5]
The Primary Technique: Purity Validation by LC-MS/MS
LC-MS/MS combines the powerful separation capabilities of HPLC with the high sensitivity and selectivity of tandem mass spectrometry, making it the 'gold standard' for trace-level quantification and impurity identification.[5][6] The following protocol is a robust starting point for the method development and validation for 1-[3-(3-Methylphenoxy)propyl]hydrazine.
The Rationale for Derivatization
Hydrazine and its low-molecular-weight derivatives often exhibit poor chromatographic retention on reversed-phase columns and can ionize inefficiently. To overcome these challenges, a pre-column derivatization step is frequently employed.[7] This strategy serves two primary purposes:
Improved Chromatography: It increases the hydrophobicity of the analyte, leading to better retention and peak shape on C18 columns.
Enhanced MS Sensitivity: The derivatizing agent introduces a readily ionizable group and a stable fragment, significantly improving detection limits.[8]
For this protocol, we will use benzaldehyde as the derivatizing agent, which reacts with the terminal amine of the hydrazine to form a stable hydrazone.[9]
Experimental Workflow: LC-MS/MS Method
The overall workflow for the analysis is depicted below.
A Guide to Crystallographic Data Comparison for Drug Discovery: A Case Study with Hydrazine Derivatives
Introduction: The Blueprint of a Molecule In the landscape of modern drug development, understanding the three-dimensional structure of a molecule is paramount. Crystallographic data provides the most precise blueprint o...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Blueprint of a Molecule
In the landscape of modern drug development, understanding the three-dimensional structure of a molecule is paramount. Crystallographic data provides the most precise blueprint of a molecule's atomic arrangement, offering invaluable insights into its physical and chemical properties. This guide delves into the comparative analysis of crystallographic data, a critical exercise for researchers aiming to understand structure-activity relationships, polymorphism, and the solid-state characteristics that influence a drug candidate's performance.
It is important to note that, at the time of this writing, no public crystallographic data exists for 1-[3-(3-Methylphenoxy)propyl]hydrazine . This is not an uncommon scenario for novel compounds or those under proprietary development. However, the principles of crystallographic comparison are universal. To illustrate this crucial methodology, this guide will present a case study comparing the crystallographic data of two related hydrazine derivatives: 1,2-Bis(3-phenoxybenzylidene)hydrazine and N′-(3-Methyl-2-nitrophenyl)benzohydrazide . Through this comparative lens, we will explore how subtle changes in molecular structure can lead to significant differences in crystal packing and intermolecular interactions, ultimately impacting a compound's suitability as a therapeutic agent.
The Cornerstone of Structural Analysis: Single-Crystal X-ray Diffraction
The definitive method for determining the atomic and molecular structure of a crystalline solid is single-crystal X-ray diffraction (SC-XRD). The data derived from this technique provides a wealth of information, from bond lengths and angles to the intricate network of intermolecular interactions that govern the crystal's stability.
Experimental Protocol: From Crystal to Structure
The journey from a powdered compound to a fully refined crystal structure is a meticulous process. Here, we outline a self-validating protocol for obtaining high-quality crystallographic data.
Crystal Growth and Selection :
Slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, dimethylformamide) is a common method for growing single crystals.[1][2]
Under a microscope, select a single crystal of ideal size (typically 0.1-0.5 mm) that is free of cracks and other visible defects.[3]
Data Collection :
Mount the selected crystal on a goniometer head.
The goniometer is then placed on the diffractometer.
A beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern.[4]
Modern diffractometers, such as the Bruker SMART CCD or Oxford Diffraction Xcalibur Eos Gemini, are equipped with sensitive detectors that record the intensities and positions of the diffracted X-ray beams.[1][5]
Data Reduction and Structure Solution :
The raw diffraction data is processed to correct for experimental factors and to determine the unit cell parameters and space group of the crystal.
The initial crystal structure is solved using direct methods or Patterson methods, which are computational algorithms that use the diffraction data to generate an initial model of the electron density.[4]
Structure Refinement :
The initial structural model is refined using full-matrix least-squares methods. This iterative process adjusts the atomic positions and displacement parameters to achieve the best possible agreement between the calculated and observed diffraction patterns.[6]
Hydrogen atoms are typically located in the difference Fourier map and refined isotropically.
The quality of the final structure is assessed using metrics such as the R-factor and the goodness-of-fit (S) value.
Caption: Experimental workflow for single-crystal X-ray diffraction.
The Crystallographic Information File (CIF): A Standardized Data Repository
The output of a successful crystal structure determination is a Crystallographic Information File (CIF). The CIF is the standard format for archiving and exchanging crystallographic data, as established by the International Union of Crystallography (IUCr).[7][8][9] A CIF contains a comprehensive set of data, including:
Unit Cell Parameters : The dimensions (a, b, c) and angles (α, β, γ) of the unit cell, the fundamental repeating unit of the crystal lattice.
Space Group : The symmetry operations that describe the arrangement of molecules within the unit cell.
Atomic Coordinates : The fractional coordinates (x, y, z) of each atom in the asymmetric unit.
Displacement Parameters : A measure of the thermal motion of each atom.
Bond Lengths and Angles : The distances between bonded atoms and the angles between adjacent bonds.
Torsion Angles : The dihedral angles that describe the conformation of the molecule.
Comparative Analysis: A Tale of Two Hydrazines
To illustrate the power of comparative crystallographic analysis, we will examine the data for two hydrazine derivatives: 1,2-Bis(3-phenoxybenzylidene)hydrazine (Compound A) and N′-(3-Methyl-2-nitrophenyl)benzohydrazide (Compound B).
Even a cursory glance at the data reveals significant differences between the two molecules. While both crystallize in the monoclinic system, they belong to different space groups, indicating different underlying symmetries in their crystal packing.
The most striking difference lies in the molecular conformation, highlighted by the key torsion angles. In Compound A, the molecule resides on a crystallographic center of inversion, resulting in a perfectly planar and extended conformation.[1][2][10] In contrast, the hydrazide bond in Compound B is significantly twisted.[11] This conformational dissimilarity has profound implications for how the molecules pack in the solid state.
Compound A's extended structure leads to packing dominated by weaker C—H⋯π interactions.[1] Conversely, the twisted conformation of Compound B allows for the formation of strong N-H···O hydrogen bonds, which, along with π-π stacking interactions, are the primary drivers of its crystal packing. These differences in intermolecular forces can have a significant impact on the physicochemical properties of the compounds, such as melting point, solubility, and stability.
Caption: Logical flow of crystallographic data comparison.
Conclusion
The comparative analysis of crystallographic data is a powerful tool in the arsenal of the drug development professional. While the specific data for 1-[3-(3-Methylphenoxy)propyl]hydrazine remains elusive in the public domain, the principles outlined in this guide provide a robust framework for the structural analysis of any crystalline compound. By meticulously determining and comparing the crystal structures of drug candidates, researchers can gain critical insights that can guide lead optimization, formulation development, and ultimately, the successful translation of a molecule from the laboratory to the clinic.
References
Jasinski, J. P., Golen, J. A., Praveen, A. S., Narayana, B., & Yathirajan, H. S. (2012). 1,2-Bis(3-phenoxybenzylidene)hydrazine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o81. [Link]
The Fascination of Crystals and Symmetry. (n.d.). Software / Webpages. Retrieved March 26, 2026, from [Link]
Titi, H. M., Al-Hourani, B. J., & Al-Masri, M. R. (2026). Positional Methyl Effects in Benzo[e][1][12][13]triazines—Synthesis and Crystal Structure Analysis of 5-Methyl-3-phenylbenzo[e][1][12][13]triazine and Its Precursor, N′-(3-Methyl-2-nitrophenyl)benzohydrazide. Molecules, 31(6), 1234. [Link]
Matter Modelling Stack Exchange. (2020, May 8). What are the freely available crystal-structure visualization softwares?[Link]
CrystalMaker Software. (n.d.). Crystal & Molecular Structures Modelling and Diffraction. Retrieved March 26, 2026, from [Link]
Cambridge Crystallographic Data Centre. (n.d.). Free Crystal Structure Visualization Software. Retrieved March 26, 2026, from [Link]
Crystal Impact. (2025, December 15). Diamond - Crystal and Molecular Structure Visualization. [Link]
Jasinski, J. P., Golen, J. A., Praveen, A. S., Narayana, B., & Yathirajan, H. S. (2011). 1,2-Bis(3-phenoxybenzylidene)hydrazine. ResearchGate. [Link]
Mineralogical Society of America. (n.d.). Crystallographic data (CIF) info for American Mineralogist. Retrieved March 26, 2026, from [Link]
Cambridge Crystallographic Data Centre. (n.d.). A short guide to Crystallographic Information Files. Retrieved March 26, 2026, from [Link]
Esteves, M. A. (n.d.). Determination of crystal structure by single crystal X-ray diffraction. [Link]
Jasinski, J. P., Golen, J. A., Praveen, A. S., Narayana, B., & Yathirajan, H. S. (2012). 1,2-Bis(3-phen-oxy-benzyl-idene)hydrazine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o81. [Link]
Wikipedia. (2023, December 2). Crystallographic Information File. [Link]
International Union of Crystallography. (n.d.). A Guide to CIF for Authors. Retrieved March 26, 2026, from [Link]
Brown, I. D. (1992). CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange. Acta Crystallographica Section A: Foundations of Crystallography, 48(2), 143-153. [Link]
Grilc, M., & Vrecer, F. (2016). Why Do Chemically Similar Pharmaceutical Molecules Crystallize in Different Structures: A Case of Droperidol and Benperidol. Crystal Growth & Design, 16(3), 1614-1622. [Link]
Minor, W., Cymborowski, M., Otwinowski, Z., & Chruszcz, M. (2006). Data Collection for Crystallographic Structure Determination. Methods in Molecular Biology, 364, 147-160. [Link]
Diyali, N., Chettri, M., De, A., & Biswas, B. (2023). Synthesis, crystal structure, and antidiabetic property of hydrazine functionalized Schiff base: 1,2-Di(benzylidene)hydrazine. European Journal of Chemistry, 13(2), 234-240. [Link]
Cambridge Crystallographic Data Centre. (2019, June 14). Insights into drug-like compounds from crystal data. [Link]
Supplementary Information Single Crystal X-Ray Diffraction. (n.d.). [Link]
Titi, H. M., Al-Hourani, B. J., & Al-Masri, M. R. (2025). Comparative Analysis of the Substituent Effects on the Supramolecular Structure of N′-(4-Methyl-2-nitrophenyl)benzohydrazide and N. Molecules, 30(16), 3845. [Link]
Misquitta, A. J., et al. (2025). Crystal Structure Prediction of Drug Molecules in the Cloud: A Collaborative Blind Challenge Study. Journal of Chemical Information and Modeling, 65(1), 1-15. [Link]
Zugenmaier, P. (2025). Comparison of Selected Crystal Structures of Rod-like Molecules with Acid and Ester Terminal Groups. Crystals, 15(1), 123. [Link]
Wieder, M., & Seidel, T. (2017). Comparing pharmacophore models derived from crystal structures and from molecular dynamics simulations. Journal of Computer-Aided Molecular Design, 31(1), 1-12. [Link]
PubChem. (n.d.). N'-[(E)-(2-nitrophenyl)methylidene]benzohydrazide. Retrieved March 26, 2026, from [Link]
de la Cruz, R. M., et al. (2026). The crystal structure of 2-(3-nitrophenyl)-1H-benzimidazole monohydrate revisited. Acta Crystallographica Section E: Crystallographic Communications, 82(1), 1-5. [Link]
Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling 1-[3-(3-Methylphenoxy)propyl]hydrazine
The hydrazine functional group is associated with a range of potential hazards, including high toxicity, potential carcinogenicity, and skin sensitization.[1] Therefore, all handling procedures must be approached with th...
Author: BenchChem Technical Support Team. Date: April 2026
The hydrazine functional group is associated with a range of potential hazards, including high toxicity, potential carcinogenicity, and skin sensitization.[1] Therefore, all handling procedures must be approached with the assumption that 1-[3-(3-Methylphenoxy)propyl]hydrazine may exhibit similar hazardous properties.
I. The Core Principle: A Multi-Layered Defense
Effective protection against chemical hazards is not reliant on a single piece of equipment but on a systematic, multi-layered approach. This involves a combination of engineering controls, administrative controls, and, as the final and crucial barrier, personal protective equipment.
II. Engineering Controls: Your First Line of Defense
Before any personal protective equipment is even donned, the work environment itself must be engineered for safety.
Chemical Fume Hood: All work involving 1-[3-(3-Methylphenoxy)propyl]hydrazine, including weighing, transferring, and experimental procedures, must be conducted within a properly functioning and certified chemical fume hood.[1][2] This is critical to minimize inhalation exposure to any potential vapors or aerosols.[1]
Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of any fugitive vapors.[1]
Designated Work Area: The area within the fume hood where the compound is handled should be clearly designated for hazardous substance use.[1] Covering the work surface with absorbent, disposable bench paper is a recommended practice to contain any potential spills.[1]
Emergency Equipment: Safety showers and eyewash stations must be readily accessible and regularly tested.[1][2]
III. Personal Protective Equipment (PPE): A Detailed Protocol
The selection and proper use of PPE are critical for preventing skin and eye contact, inhalation, and ingestion.[1] The following is a comprehensive guide to the required PPE for handling 1-[3-(3-Methylphenoxy)propyl]hydrazine.
A. Hand Protection: The Critical Barrier
Given that some hydrazines can be fatal if absorbed through the skin, selecting the correct gloves is of utmost importance.[3]
Glove Type: Nitrile or neoprene gloves are recommended for handling hydrazine compounds.[3][4] For tasks with a high potential for splashing, consider double-gloving or using gloves with extended cuffs.
Inspection: Always inspect gloves for any signs of degradation or punctures before use.
Proper Removal: After handling the chemical, remove gloves using a technique that avoids skin contact with the contaminated outer surface. Dispose of used gloves as hazardous waste.
B. Eye and Face Protection: Shielding from Splashes and Vapors
Safety Goggles: At a minimum, chemical splash goggles that meet the ANSI Z87.1 standard must be worn.[2][5]
Face Shield: When there is a potential for splashing, a face shield should be worn in addition to safety goggles to provide a full-face barrier.[3][5]
C. Body Protection: Preventing Skin Contact
Laboratory Coat: A flame-resistant lab coat is recommended.[5] The lab coat should have long sleeves and a secure closure.
Full-Length Pants and Closed-Toe Shoes: Long pants and closed-toe shoes are mandatory to ensure no skin is exposed.[2]
D. Respiratory Protection: A Precautionary Measure
While all work should be performed in a chemical fume hood to minimize inhalation risks, respiratory protection may be necessary in certain situations, such as a spill or when engineering controls are not sufficient.
Respirator Type: If a risk assessment indicates the need for respiratory protection, a NIOSH-approved full-face respirator with appropriate cartridges should be used.[3]
Fit Testing and Training: Personnel requiring the use of a respirator must be properly trained and fit-tested to ensure a proper seal.[3]
PPE Component
Specification
Rationale
Hand Protection
Nitrile or Neoprene Gloves
Provides a chemical-resistant barrier to prevent dermal absorption.[3][4]
Flame-Resistant Lab Coat, Long Pants, Closed-Toe Shoes
Minimizes skin exposure to potential spills and contamination.[2][5]
Respiratory Protection
NIOSH-approved Full-Face Respirator (as needed)
Protects against inhalation of vapors in high-risk scenarios.[3]
IV. Procedural Workflow: A Step-by-Step Guide
The following workflow outlines the key steps for safely handling 1-[3-(3-Methylphenoxy)propyl]hydrazine, from preparation to cleanup.
Figure 1: A stepwise workflow for the safe handling of 1-[3-(3-Methylphenoxy)propyl]hydrazine.
V. Disposal Plan: Cradle-to-Grave Responsibility
The proper disposal of hazardous waste is a critical component of laboratory safety and environmental responsibility, governed by regulations from bodies such as the Environmental Protection Agency (EPA).
Waste Classification: All waste contaminated with 1-[3-(3-Methylphenoxy)propyl]hydrazine, including used PPE, disposable bench paper, and any reaction byproducts, must be classified as hazardous waste.[6]
Waste Containers: Use designated, properly labeled, and sealed containers for all hazardous waste.
Disposal Procedures: Follow all institutional and regulatory guidelines for the disposal of hazardous chemical waste.[6] This typically involves arranging for pickup by a licensed hazardous waste disposal company.[6]
VI. Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing.[5] Seek immediate medical attention.[5]
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Seek immediate medical attention.[5]
Inhalation: Move the affected person to fresh air.[5] If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]
Spill: In the case of a small spill, it may be possible for trained personnel to clean it up using appropriate absorbent materials and PPE. For larger spills, evacuate the area and contact the institution's emergency response team.[5]
VII. Conclusion: A Culture of Safety
The safe handling of 1-[3-(3-Methylphenoxy)propyl]hydrazine is not merely a matter of following a checklist; it is about fostering a deeply ingrained culture of safety. By understanding the potential hazards, implementing robust engineering controls, and meticulously adhering to the personal protective equipment protocols outlined in this guide, you can protect yourself and your colleagues while advancing your vital research. Always consult your institution's specific safety guidelines and the most current safety data sheets for any chemicals you are working with.
VIII. References
OSHA. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace. OSHA.com. [Link]
The Brückner Research Group. CB-LSOP-Hydrazines.docx. University of Connecticut. [Link]
A-C-T. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. A-C-T. [Link]
National Center for Biotechnology Information. (2022, October 5). OSHA Chemical Hazards And Communication. StatPearls - NCBI Bookshelf. [Link]
Centers for Disease Control and Prevention. (n.d.). OSHA Hazard Communication Standard and OSHA Guidelines. CDC. [Link]
Defense Technical Information Center. (n.d.). Safety and Handling of Hydrazine. DTIC. [Link]
Creative Safety Supply. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Creative Safety Supply. [Link]
University of California, Santa Barbara. (n.d.). Hydrazine - Risk Management and Safety. UCSB. [Link]
PENTA. (2024, October 21). Hydrazine monohydrate. PENTA. [Link]
Tetra Tech. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Tetra Tech. [Link]
Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Overview. OSHA. [Link]
GOV.UK. (2016, January 15). Hydrazine - Incident management. GOV.UK. [Link]
U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. EPA. [Link]
University of California, Santa Barbara. (n.d.). Standard Operating Procedure: Hydrazine. UCSB. [Link]
U.S. Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement. EPA. [Link]
American Chemistry Council. (n.d.). Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. American Chemistry Council. [Link]